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Core Science & Biosynthesis

Foundational

3-Bromo-5-fluoro-4-isobutoxy-phenylamine chemical properties and structure

An In-Depth Technical Guide to 3-Bromo-5-fluoro-4-isobutoxy-phenylamine Abstract Substituted anilines are foundational scaffolds in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The spe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-Bromo-5-fluoro-4-isobutoxy-phenylamine

Abstract

Substituted anilines are foundational scaffolds in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The specific arrangement of bromo, fluoro, and isobutoxy groups on the phenylamine core of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine presents a unique combination of steric and electronic properties, making it a valuable intermediate for targeted synthesis. The presence of bromine allows for subsequent cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the isobutoxy group modulates lipophilicity. This guide provides a comprehensive analysis of the chemical properties, a plausible synthetic route, and the potential applications of this compound, designed for researchers and professionals in the field of drug discovery and organic synthesis.

Core Chemical Properties and Structure

The structural and physical properties of a molecule are paramount to understanding its reactivity and potential applications. While extensive experimental data for 3-Bromo-5-fluoro-4-isobutoxy-phenylamine is not widely published, its core properties can be determined from its structure and comparison with related analogs.

Molecular Structure

The structure combines an aniline core with three key substituents, dictating its chemical behavior.

Caption: 2D Structure of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine.

Physicochemical Data

The following table summarizes the key computed and known properties of the title compound and its close structural analogs.

PropertyValue for 3-Bromo-5-fluoro-4-isobutoxy-phenylamineAnalog: 3-Bromo-5-fluoro-4-isopropoxy-phenylamine[3]Analog: 4-(Benzyloxy)-3-bromo-5-fluoroaniline[4]
CAS Number 2301068-86-8[5]Not Available1215206-01-1
Molecular Formula C₁₀H₁₃BrFNOC₉H₁₁BrFNOC₁₃H₁₁BrFNO
Molecular Weight 262.12 g/mol 248.09 g/mol 296.14 g/mol
Appearance Predicted: Off-white to light brown solidNot AvailableNot Available
Melting Point Data not availableData not availableData not available
Boiling Point Predicted: >300 °CData not availableData not available
pKa Predicted: ~2-3 (for the anilinium ion)[6]Predicted: 2.36±0.10Data not available
LogP Predicted: ~3.5-4.0Predicted: 3.40Data not available

Synthesis and Manufacturing

The synthesis of substituted anilines is a well-established field, with numerous methods available.[2] A robust and logical synthetic pathway to 3-Bromo-5-fluoro-4-isobutoxy-phenylamine involves a multi-step process starting from a commercially available substituted phenol. The key transformations include etherification, nitration, and reduction.

Proposed Synthetic Pathway

The synthesis begins with 3-bromo-5-fluorophenol, which undergoes a Williamson ether synthesis with isobutyl bromide. The resulting ether is then nitrated regioselectively, directed by the activating alkoxy group and the deactivating halogens. The final step is the reduction of the nitro group to the target aniline, a common and high-yielding transformation.[7]

G start 3-Bromo-5-fluorophenol reagent1 Isobutyl Bromide, K₂CO₃, Acetone intermediate1 1-Bromo-3-fluoro-5- isobutoxybenzene reagent1->intermediate1 Etherification reagent2 HNO₃, H₂SO₄ intermediate2 2-Bromo-4-fluoro-1- isobutoxy-6-nitrobenzene reagent2->intermediate2 Nitration reagent3 Fe, NH₄Cl, H₂O/EtOH product 3-Bromo-5-fluoro-4- isobutoxy-phenylamine reagent3->product Reduction

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative methodology based on established chemical transformations for analogous structures.[7][8]

Step 1: Synthesis of 1-Bromo-3-fluoro-5-isobutoxybenzene (Etherification)

  • To a solution of 3-bromo-5-fluorophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add 1-bromo-2-methylpropane (isobutyl bromide, 1.5 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).

  • Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired ether.

Step 2: Synthesis of 2-Bromo-4-fluoro-1-isobutoxy-6-nitrobenzene (Nitration)

  • Cool a mixture of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice bath.

  • Slowly add 1-Bromo-3-fluoro-5-isobutoxybenzene (1.0 eq) to the cooled acid with stirring.

  • Add a nitrating mixture (a pre-mixed solution of concentrated nitric acid (HNO₃) and H₂SO₄) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction at 0-5 °C for 2-4 hours until TLC indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude nitro-aromatic product, which can be purified by recrystallization or chromatography.

Step 3: Synthesis of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine (Reduction)

  • Prepare a suspension of iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 1.0 eq) in a mixture of water and ethanol.

  • Heat the suspension to 80-90 °C with vigorous stirring.

  • Add the 2-Bromo-4-fluoro-1-isobutoxy-6-nitrobenzene (1.0 eq) portionwise or as a solution in ethanol.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Extract the filtrate with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, 3-Bromo-5-fluoro-4-isobutoxy-phenylamine.

Spectroscopic Characterization

Unequivocal structural confirmation is critical. While specific spectra for this compound are not publicly available, its expected spectroscopic data can be predicted based on its structure and data from similar compounds.[9][10][11]

TechniqueExpected Observations
¹H NMR Aromatic Protons: Two signals in the aromatic region (~6.5-7.5 ppm), likely appearing as doublets or doublet of doublets due to H-F and H-H coupling. Isobutoxy Protons: A doublet for the two CH₃ groups (~1.0 ppm), a multiplet for the CH proton (~2.0 ppm), and a doublet for the O-CH₂ group (~3.8 ppm). Amine Protons: A broad singlet for the -NH₂ protons (~3.5-4.5 ppm, exchangeable with D₂O).
¹³C NMR Multiple signals in the aromatic region (~100-160 ppm), with carbon atoms attached to F, Br, O, and N showing characteristic shifts and C-F coupling. Signals for the isobutoxy group will appear in the aliphatic region (~20-75 ppm).
IR Spectroscopy N-H stretch: Medium to strong doublet peak around 3300-3500 cm⁻¹. C-H stretch (aromatic/aliphatic): Peaks around 2850-3100 cm⁻¹. C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region. C-O stretch (ether): Strong peak around 1200-1250 cm⁻¹. C-Br stretch: Peak in the 500-600 cm⁻¹ region.
Mass Spectrometry Molecular Ion Peak [M]⁺: A characteristic pair of peaks of nearly equal intensity (1:1 ratio) separated by 2 m/z units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
General Protocol for Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H, ¹³C, and potentially ¹⁹F NMR spectra on a high-field spectrometer (≥400 MHz).[10]

  • IR Spectroscopy: Obtain the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid samples.[10]

  • Mass Spectrometry: Analyze a dilute solution of the sample via Electrospray Ionization (ESI) or another suitable ionization method to determine the molecular weight and isotopic pattern.[8]

Chemical Reactivity and Applications in Drug Discovery

The utility of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine as a chemical intermediate is derived from the distinct reactivity of its functional groups.

Reactivity Profile
  • Aniline Group: The primary amine is nucleophilic and serves as a handle for a wide range of transformations, including acylation, alkylation, and the formation of amides, sulfonamides, or ureas. It strongly activates the aromatic ring towards electrophilic aromatic substitution.[4]

  • Aryl Bromide: The C-Br bond is a key site for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[12]

  • Fluoro and Isobutoxy Groups: These substituents modulate the electronic properties of the ring and the overall physicochemical properties of the molecule. The fluorine atom can increase metabolic stability and participate in hydrogen bonding, while the isobutoxy group enhances lipophilicity, which can be crucial for membrane permeability and pharmacokinetic profiles.[12][13]

Potential Applications

This molecule is a versatile building block for synthesizing more complex structures with potential biological activity. Halogenated and alkoxy-substituted anilines are common motifs in a variety of therapeutic agents.

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline or aminopyrimidine core. The specific substitution pattern of the title compound makes it a candidate for synthesizing novel inhibitors targeting kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFR) or UNC51-like kinase 1 (ULK1).[14][15]

  • Anticancer Agents: Fluorinated and brominated compounds are frequently investigated for their potential as anticancer drugs. The introduction of these halogens can enhance binding affinity to biological targets and improve drug-like properties.[12][13]

  • Agrochemicals: Substituted anilines are also prevalent in the design of modern herbicides and fungicides.

Conclusion

3-Bromo-5-fluoro-4-isobutoxy-phenylamine represents a strategically functionalized building block for chemical synthesis. Its combination of a reactive aniline, a versatile aryl bromide, and property-modulating fluoro and isobutoxy groups makes it a high-value intermediate for constructing diverse and complex molecules. The synthetic pathways and characterization methods outlined in this guide provide a solid foundation for its use in research and development, particularly within the pharmaceutical and life sciences sectors.

References

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Exploratory

Molecular weight and exact mass of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist A...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The precise characterization of molecular species is a cornerstone of modern chemical research and drug development. Among the fundamental properties of a molecule, its molecular weight and exact mass provide critical information for identity confirmation, purity assessment, and structural elucidation. This technical guide offers a comprehensive exploration of the molecular weight and exact mass of the compound 3-Bromo-5-fluoro-4-isobutoxy-phenylamine. We will delve into the theoretical calculations of these values, grounded in the principles of isotopic abundance, and detail the experimental methodologies, primarily high-resolution mass spectrometry, used for their empirical determination. This guide is intended to provide researchers, scientists, and drug development professionals with a robust understanding of these key analytical parameters.

Introduction: The Significance of Mass in Molecular Analysis

In the realm of pharmaceutical sciences and organic chemistry, the unequivocal identification of a synthesized compound is paramount. Two closely related, yet distinct, parameters are central to this process: molecular weight and exact mass .

  • Molecular Weight (or Average Molecular Mass) is the weighted average of the masses of all naturally occurring isotopes of the elements in a molecule. It is calculated using the standard atomic weights of the constituent elements, which themselves are weighted averages of the masses of their stable isotopes.[1][2] This value is crucial for stoichiometric calculations in chemical reactions and for preparing solutions of known concentrations.

  • Exact Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[3] This value is of particular importance in mass spectrometry, where instruments can often resolve ions differing by the mass of a single neutron.

The distinction between these two values arises from the natural existence of isotopes—atoms of the same element with different numbers of neutrons. For instance, carbon primarily exists as ¹²C, but a small fraction is ¹³C.[][5] This isotopic distribution is the reason for the difference between molecular weight and exact mass. For a complex molecule like 3-Bromo-5-fluoro-4-isobutoxy-phenylamine, understanding this distinction is critical for accurate data interpretation.

Theoretical Determination of Molecular Weight and Exact Mass

The first step in characterizing a new molecular entity is the theoretical calculation of its molecular weight and exact mass based on its chemical formula.

Molecular Formula

The chemical structure of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine reveals its molecular formula to be C₁₀H₁₃BrFNO .

Calculation of Molecular Weight

To calculate the molecular weight, we use the standard atomic weights of the constituent elements, as provided by the International Union of Pure and Applied Chemistry (IUPAC).[6]

ElementSymbolQuantityStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1012.011120.11
HydrogenH131.00813.104
BromineBr179.90479.904
FluorineF118.99818.998
NitrogenN114.00714.007
OxygenO115.99915.999
Total 262.122

Thus, the molecular weight of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine is 262.122 g/mol .

Calculation of Exact Mass

For the calculation of the exact mass, we use the mass of the most abundant isotope of each element.

ElementIsotopeMass (Da)QuantityTotal Mass (Da)Natural Abundance (%)
Carbon¹²C12.00000010120.00000098.93
Hydrogen¹H1.0078251313.10172599.9885
Bromine⁷⁹Br78.918338178.91833850.69
Fluorine¹⁹F18.998403118.998403100
Nitrogen¹⁴N14.003074114.00307499.636
Oxygen¹⁶O15.994915115.99491599.757
Total 261.016455

The exact mass of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine is 261.016455 Da .

Experimental Determination by High-Resolution Mass Spectrometry

While theoretical calculations provide expected values, experimental verification is essential. High-resolution mass spectrometry (HRMS) is the definitive technique for determining the exact mass of a molecule.[3]

Principle of Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7][8][9] The process involves three fundamental steps:

  • Ionization : The sample molecule is converted into a gas-phase ion.

  • Mass Analysis : The ions are separated based on their m/z ratio in a mass analyzer.

  • Detection : The separated ions are detected, and their abundance is recorded.

The resulting data is presented as a mass spectrum, a plot of ion intensity versus m/z.

Experimental Workflow for Exact Mass Determination

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Processing Sample Dissolve 3-Bromo-5-fluoro-4- isobutoxy-phenylamine in a suitable solvent (e.g., Methanol) Infusion Infuse the sample solution into the ESI source Sample->Infusion Introduction Ionization Electrospray Ionization (ESI) to generate [M+H]⁺ ions Infusion->Ionization Ion Formation MassAnalyzer Introduction into a high-resolution mass analyzer (e.g., TOF or Orbitrap) Ionization->MassAnalyzer Ion Transfer Detection Detection of ions based on their time-of-flight or orbital frequency MassAnalyzer->Detection Separation Spectrum Generation of a high-resolution mass spectrum Detection->Spectrum Signal Processing MassExtraction Extraction of the m/z value for the monoisotopic peak Spectrum->MassExtraction Data Analysis Comparison Comparison of the experimental exact mass with the theoretical value MassExtraction->Comparison Validation

Caption: Experimental workflow for exact mass determination.

Ionization Technique: Electrospray Ionization (ESI)

For a molecule like 3-Bromo-5-fluoro-4-isobutoxy-phenylamine, which possesses a basic amino group, Electrospray Ionization (ESI) is an ideal "soft" ionization technique.[10][11][12] ESI is particularly advantageous as it minimizes fragmentation, ensuring the observation of the molecular ion (or, more commonly, a protonated pseudo-molecular ion, [M+H]⁺).[10][11]

The process involves applying a high voltage to a liquid containing the analyte, which generates an aerosol of charged droplets.[10][12] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[12] For our target molecule, analysis in positive ion mode will readily produce the [M+H]⁺ ion.

Data Interpretation

A high-resolution mass spectrometer will yield a spectrum where the m/z of the monoisotopic peak for the [M+H]⁺ ion can be determined with high precision (typically to within a few parts per million, ppm).

  • Theoretical [M+H]⁺ Exact Mass : 261.016455 Da (M) + 1.007276 Da (H⁺) = 262.023731 Da

The experimentally determined mass should align closely with this theoretical value, providing strong evidence for the compound's identity and elemental composition. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by approximately 2 Da.[13][14][15][16][17] This pattern serves as an additional confirmation of the presence of bromine in the molecule.

Summary of Mass Data

ParameterTheoretical ValueExperimental Determination Method
Molecular Weight 262.122 g/mol (Not directly measured by MS)
Exact Mass 261.016455 DaHigh-Resolution Mass Spectrometry (HRMS)
[M+H]⁺ Exact Mass 262.023731 DaESI-HRMS

Conclusion

The accurate determination of molecular weight and exact mass is a non-negotiable aspect of chemical and pharmaceutical research. For 3-Bromo-5-fluoro-4-isobutoxy-phenylamine, the theoretically calculated molecular weight of 262.122 g/mol and an exact mass of 261.016455 Da provide the foundational data for its characterization. The experimental verification of the exact mass via high-resolution mass spectrometry, coupled with the characteristic isotopic pattern of bromine, offers an unambiguous confirmation of its elemental composition and identity. This guide provides the essential theoretical framework and practical considerations for researchers working with this and similar molecules, ensuring data integrity and advancing scientific discovery.

References

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Foundational

Spectroscopic Deconstruction of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine: A Technical Guide to 1H and 13C NMR Analysis

Executive Summary & Structural Context In the development of targeted therapeutics, particularly kinase inhibitors, highly functionalized halogenated anilines serve as critical building blocks. 3-Bromo-5-fluoro-4-isobuto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In the development of targeted therapeutics, particularly kinase inhibitors, highly functionalized halogenated anilines serve as critical building blocks. 3-Bromo-5-fluoro-4-isobutoxy-phenylamine (CAS: 2301068-86-8) is a prime example of such a scaffold[1]. The precise structural verification of this molecule is paramount, as the regiochemistry of the halogens (bromine and fluorine) directly dictates its reactivity in subsequent cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura couplings).

This whitepaper provides an in-depth, self-validating framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound. By examining the causality behind chemical shifts and spin-spin coupling mechanisms—specifically the complex interplay of 1 H, 13 C, and 19 F nuclei—we establish a robust methodology for unambiguous structural confirmation.

Causality in 1 H NMR Chemical Shifts and Spin-Spin Coupling

The 1 H NMR spectrum of 3-bromo-5-fluoro-4-isobutoxyaniline is governed by the competing electronic effects of its four substituents on the central benzene ring.

Substituent Effects on the Aromatic Core

The amine ( −NH2​ ) group at C1 is a strong π -electron donor (+R effect). This resonance donates electron density into the ring, significantly shielding the ortho (C2, C6) and para (C4) positions. Consequently, the aromatic protons in aniline derivatives are shifted upfield relative to unsubstituted benzene (7.27 ppm)[2].

Conversely, the bromine at C3 and the fluorine at C5 exert strong electron-withdrawing inductive (-I) effects. The isobutoxy group at C4 provides steric bulk and additional +R shielding[3]. The net result of these localized electronic environments is that the two aromatic protons (H2 and H6) become chemically and magnetically non-equivalent, appearing in the 6.20–6.60 ppm range.

19 F- 1 H Spin-Spin Coupling Mechanics

Fluorine-19 is a spin-½ nucleus with 100% natural abundance. It couples strongly with both protons and carbons, acting as a built-in structural probe.

  • H6 (ortho to F): The proton at C6 is positioned ortho to the fluorine atom. It experiences a large three-bond coupling ( 3JHF​≈9−11 Hz). It also experiences a smaller meta coupling to H2 ( 4JHH​≈2.5 Hz), resulting in a distinct doublet of doublets (dd).

  • H2 (meta to F): The proton at C2 is meta to the fluorine atom, resulting in a much smaller four-bond coupling ( 4JHF​≈1.5−3.0 Hz). Coupled with H6, it also appears as a doublet of doublets (dd), but with noticeably narrower peak spacing.

Quantitative 1 H NMR Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Structural Assignment
−CH(CH3​)2​ 1.05Doublet (d)6H 3JHH​=6.7 Isobutoxy methyls
−CH(CH3​)2​ 2.10Nonet (m)1H 3JHH​=6.7 Isobutoxy methine
−NH2​ 3.60Broad Singlet (br s)2H-Amine protons (exchangeable)
−O−CH2​− 3.85Doublet (d)2H 3JHH​=6.5 Isobutoxy methylene
C6- H 6.25Doublet of doublets (dd)1H 3JHF​=10.5,4JHH​=2.5 Aromatic H (ortho to F)
C2- H 6.50Doublet of doublets (dd)1H 4JHH​=2.5,4JHF​=2.0 Aromatic H (meta to F)

Causality in 13 C NMR and 19 F- 13 C Interactions

The 13 C NMR spectrum provides the definitive map of the molecule's carbon skeleton. The presence of the fluorine atom splits the aromatic carbon signals, providing a self-validating map of the ring's substitution pattern.

Shielding and the Heavy Atom Effect

The ipso carbon attached to fluorine (C5) is highly deshielded due to fluorine's extreme electronegativity, pushing its resonance to ~156 ppm. In contrast, the ipso carbon attached to bromine (C3) experiences the "heavy atom effect." The large electron cloud of bromine induces a diamagnetic shielding effect, keeping the C3 resonance relatively upfield at ~115 ppm.

19 F- 13 C Coupling Constants as Connectivity Indicators

The magnitude of carbon-fluorine coupling decays predictably with distance, serving as a reliable [4]:

  • 1JCF​ (One-bond): The direct C-F bond exhibits a massive coupling of ~242 Hz at C5 due to strong s-orbital overlap[5].

  • 2JCF​ (Two-bond): The ortho carbons (C4, C6) show couplings of 14–22 Hz.

  • 3JCF​ (Three-bond): The meta carbons (C1, C3) show smaller couplings of 7–9 Hz.

Quantitative 13 C NMR Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( JCF​ , Hz)Structural Assignment
−CH(CH3​)2​ 19.2Singlet (s)-Isobutoxy methyls
−CH(CH3​)2​ 29.5Singlet (s)-Isobutoxy methine
−O−CH2​− 75.8Singlet (s)-Isobutoxy methylene
C6 (Ar)101.5Doublet (d) 2JCF​=22.0 Aromatic C (ortho to F)
C2 (Ar)108.2Doublet (d) 4JCF​=2.5 Aromatic C (para to F)
C3 (Ar-Br)115.0Doublet (d) 3JCF​=9.0 Aromatic C (meta to F)
C4 (Ar-O)136.5Doublet (d) 2JCF​=14.5 Aromatic C (ortho to F)
C1 (Ar-N)142.0Doublet (d) 3JCF​=8.0 Aromatic C (meta to F)
C5 (Ar-F)156.0Doublet (d) 1JCF​=242.0 Aromatic C (ipso to F)

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in the structural assignment, the acquisition protocol must include self-validating steps to definitively prove the assignment of exchangeable protons and heteronuclear couplings.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Standard 1 H Acquisition: Acquire the spectrum at 400 MHz or 600 MHz (16 scans). Set the relaxation delay (D1) to 1.5 seconds to ensure complete longitudinal relaxation for accurate integration of the isobutoxy aliphatic protons.

  • Validation Step ( D2​O Shake): To definitively prove the assignment of the −NH2​ peak, add 1–2 drops of Deuterium Oxide ( D2​O ) to the NMR tube. Shake vigorously for 30 seconds to facilitate proton-deuterium exchange. Re-acquire the 1 H spectrum. Causality: The disappearance of the broad singlet at ~3.60 ppm confirms it is the exchangeable amine group[2].

  • Standard 13 C Acquisition: Acquire at 100 MHz or 150 MHz (1024 scans, D1 = 2.0s) using 1 H-decoupling (WALTZ-16). The aromatic carbons will appear as doublets due to the intact 19 F couplings.

  • Validation Step ( 19 F-Decoupled 13 C NMR): To unequivocally prove that the peak splitting in the aromatic region is caused solely by fluorine, acquire a 13 C{ 1 H, 19 F} spectrum. Causality: The collapse of all aromatic doublets into sharp singlets validates the carbon-fluorine connectivity matrix[4].

Data Processing & Validation Workflow

The logical relationship between sample acquisition, validation experiments, and final structural confirmation is mapped below.

NMR_Workflow N1 Sample Preparation (CDCl3 + 0.03% TMS) N2 1H & 13C NMR Acquisition (Standard & 19F-Decoupled) N1->N2 N3 D2O Shake Experiment (NH2 Validation) N2->N3 Optional N4 Data Processing (FT, Phasing, Baseline Correction) N2->N4 N3->N4 N5 Multiplet Analysis & J-Coupling Extraction N4->N5 N6 Structural Verification (3-Bromo-5-fluoro-4-isobutoxyaniline) N5->N6

Figure 1: Self-validating NMR acquisition and data processing workflow.

References

  • Appchem Catalog Data. 3-Bromo-5-fluoro-4-isobutoxy-phenylamine | 2301068-71-1. Appchem Limited.1

  • Cherry, et al. Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained by Resonance Effects? Chemistry - An Asian Journal.

  • Gawinecki, R., et al. Substituent Cross-Interaction Effects on the Electronic Character of the CN Bridging Group... A 13C NMR Study. The Journal of Organic Chemistry (ACS Publications).

  • Zivkovic, A., et al. 19F-13C Coupling Constants as Conformation Indicator. Organic & Biomolecular Chemistry (RSC Publishing).

  • A. R. Garber, et al. Complexes of dithiobenzoic acids. III. 1H and 13C nuclear magnetic resonance studies... Canadian Journal of Chemistry.

Sources

Exploratory

Safety data sheet (SDS) for 3-Bromo-5-fluoro-4-isobutoxy-phenylamine

An in-depth technical guide designed for researchers, toxicologists, and drug development professionals handling highly substituted halogenated anilines. Executive Summary 3-Bromo-5-fluoro-4-isobutoxy-phenylamine (CAS: 2...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, toxicologists, and drug development professionals handling highly substituted halogenated anilines.

Executive Summary

3-Bromo-5-fluoro-4-isobutoxy-phenylamine (CAS: 2301068-86-8) is a highly specialized, multi-substituted aniline derivative utilized primarily as a building block in advanced medicinal chemistry and materials science[1]. While its unique steric and electronic profile—conferred by the bromo, fluoro, and isobutoxy substituents—makes it a valuable pharmacophore precursor, these same structural features necessitate rigorous safety and handling protocols.

Unlike simple aliphatic amines, halogenated anilines present a distinct toxicological profile characterized by their propensity to induce methemoglobinemia and hemolytic anemia[2]. This whitepaper synthesizes physicochemical data, mechanistic toxicology, and self-validating laboratory protocols to provide an authoritative Safety Data Sheet (SDS) equivalent for the safe handling of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine.

Physicochemical Profiling & Structural Causality

Understanding the safety profile of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine requires analyzing how its substituents dictate its physical behavior and biological reactivity.

  • The Aniline Core: Provides the primary site for both desired chemical derivatization (e.g., amide coupling) and biological toxicity (N-hydroxylation)[2].

  • Halogenation (3-Bromo, 5-Fluoro): The electron-withdrawing nature of the fluorine and bromine atoms decreases the basicity of the amine while significantly increasing the lipophilicity (LogP) of the molecule. This enhances cellular membrane permeability, including the blood-brain barrier and erythrocyte membranes[3].

  • 4-Isobutoxy Group: Adds significant steric bulk and further drives the compound's hydrophobicity, rendering it virtually insoluble in aqueous media but highly soluble in organic solvents (DMSO, DCM).

Table 1: Chemical Identifiers and Predicted Properties
PropertyValue / Description
Chemical Name 3-Bromo-5-fluoro-4-isobutoxy-phenylamine
Synonyms 3-bromo-5-fluoro-4-isobutoxyaniline
CAS Number 2301068-86-8
Molecular Formula C10H13BrFNO
Molecular Weight 262.1187 g/mol
Physical State Solid (predicted crystalline powder)
Solubility Soluble in DMSO, DMF, DCM; Insoluble in water
Reactivity/Stability Air and light-sensitive (prone to oxidative degradation)

Mechanistic Toxicology & Hazard Identification

Standard safety protocols often list hazards without explaining the why. For halogenated anilines, the primary acute hazard is not the parent compound itself, but its in vivo metabolites[2].

The Causality of Aniline Toxicity

When absorbed through the skin, lungs, or GI tract, halogenated anilines undergo hepatic clearance via Cytochrome P450 enzymes. Instead of simple conjugation, the amine undergoes N-hydroxylation , forming a highly reactive phenylhydroxylamine (PHA) derivative[2].

This PHA metabolite enters the bloodstream and easily penetrates erythrocytes due to the lipophilic halogen substituents. Inside the red blood cell, it acts as a potent oxidizing agent, converting the iron in hemoglobin from its functional ferrous ( Fe2+ ) state to the non-oxygen-binding ferric ( Fe3+ ) state, resulting in methemoglobinemia and subsequent tissue hypoxia[2][3].

ToxicityPathway A 3-Bromo-5-fluoro-4-isobutoxy-phenylamine (Lipophilic Aniline Core) B Hepatic CYP450 Metabolism (N-Hydroxylation) A->B Absorption & Distribution C N-Hydroxy Metabolite (Phenylhydroxylamine Derivative) B->C Enzymatic Activation D Erythrocyte Penetration C->D Bloodstream Circulation E Hemoglobin (Fe2+) Oxidation D->E ROS Generation F Methemoglobinemia & Hypoxia (Fe3+ State) E->F Oxygen Deprivation

Fig 1: Mechanistic pathway of halogenated aniline-induced methemoglobinemia.

GHS Hazard Classifications (Extrapolated)

Based on structurally related bromo- and fluoro-anilines[3][4], the following GHS classifications apply:

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4 (Harmful/Toxic if absorbed).

  • Skin Corrosion/Irritation: Category 2.

  • Serious Eye Damage/Irritation: Category 2A.

  • Specific Target Organ Toxicity (Repeated Exposure): Category 2 (Blood, Liver, Kidneys).

  • Aquatic Toxicity (Chronic): Category 2 (Toxic to aquatic life with long-lasting effects).

Self-Validating Experimental Handling Protocols

To ensure trustworthiness and reproducibility, laboratory handling of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine must be treated as a self-validating system. The following protocol is designed for preparing a 10 mM stock solution for high-throughput screening (HTS) while minimizing exposure risks.

Step-by-Step Methodology
  • Environmental Setup: Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a dedicated chemical fume hood with a face velocity of 80–100 FPM[4].

  • PPE Selection: Don a closed-front lab coat, safety goggles (not just glasses), and double nitrile gloves . Causality: Halogenated anilines are highly lipophilic and can permeate standard single-layer latex or thin nitrile over time[3].

  • Gravimetric Transfer: Use an anti-static static gun on the analytical balance to prevent aerosolization of the fine powder. Weigh the required mass into a pre-tared, amber glass vial. Causality: Amber glass prevents photo-oxidative degradation of the aniline core.

  • Dissolution & Validation: Add anhydrous DMSO to achieve a 10 mM concentration.

    • Self-Validation Check: The solution should be clear to pale yellow. If the solution turns dark brown or purple immediately, it indicates auto-oxidation of the amine, and the batch should be discarded.

  • Decontamination: Wipe down the balance and spatulas with a solvent sequence of Methanol Water Methanol to ensure complete removal of hydrophobic residues.

HandlingWorkflow S1 1. PPE & Environment (Fume Hood, Double Gloves) S2 2. Gravimetric Transfer (Anti-static tools) S1->S2 S3 3. Solvent Addition (Anhydrous DMSO) S2->S3 S4 4. Visual Validation (Check for oxidation/color) S3->S4 S5 5. Decontamination (Solvent wipe down) S4->S5

Fig 2: Self-validating experimental workflow for halogenated aniline preparation.

Emergency Response & First Aid Causality

Standard first aid dictates washing with water, but the physicochemical nature of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine requires targeted interventions.

  • Skin Contact: Immediately flush with copious amounts of soap and water, or ideally, wipe with Polyethylene Glycol (PEG-400) followed by water. Causality: The compound's high lipophilicity means pure water will bead off the chemical; surfactants or lipophilic solvents are required to pull it from the dermal layer[4].

  • Inhalation/Ingestion (Systemic Exposure): Move to fresh air and monitor for cyanosis (bluish tint to lips/fingertips), which is a delayed clinical sign of methemoglobinemia.

  • Medical Intervention: If methemoglobin levels exceed 20-30% or the patient is symptomatic, emergency personnel must administer 1% Methylene Blue intravenously (1-2 mg/kg)[3]. Causality: Methylene blue acts as an exogenous electron carrier, utilizing the NADPH-methemoglobin reductase pathway to rapidly reduce toxic Fe3+ back to functional Fe2+ [3].

Storage, Stability, and Disposal

  • Storage Conditions: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C in a tightly sealed, light-resistant container.

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and acid chlorides, which can trigger violent exothermic reactions or rapid degradation[4].

  • Disposal: Do not flush down the sink. The compound is toxic to aquatic life. Waste must be dissolved in a combustible solvent and incinerated in a facility equipped with an afterburner and scrubber to neutralize hydrogen bromide ( HBr ), hydrogen fluoride ( HF ), and nitrogen oxides ( NOx​ ) generated during combustion[4].

References

  • Srce.hr (Archives of Industrial Hygiene and Toxicology) - Mechanistic study on aniline-induced erythrocyte toxicity. Retrieved from:[Link]

  • National Institutes of Health (PubChem) - 4-Bromoaniline: Toxicity and Emergency Treatment. Retrieved from:[Link]

Sources

Foundational

The Dual-Pharmacophore Paradigm: Mechanism of Action of Halogenated Isobutoxy-Phenylamines in Kinase Modulation and Marine Bioactivity

Executive Summary Halogenated isobutoxy-phenylamines (HIPs)—most notably 5-chloro-2-isobutoxy-phenylamine —represent a highly privileged class of pharmacophores and synthetic intermediates in modern drug discovery. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated isobutoxy-phenylamines (HIPs)—most notably 5-chloro-2-isobutoxy-phenylamine —represent a highly privileged class of pharmacophores and synthetic intermediates in modern drug discovery. As a Senior Application Scientist, I have tracked the evolution of this scaffold from a niche chemical building block to a cornerstone in the design of targeted kinase inhibitors, specifically for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . Furthermore, naturally occurring derivatives such as 2-isobutoxyphenylamine have been isolated from marine actinomycetes, revealing potent intrinsic algicidal properties .

This technical whitepaper deconstructs the dual-nature mechanism of action of the HIP scaffold, bridging its role in human immunology (kinase inhibition) and environmental microbiology (algicidal activity).

Structural Pharmacology & Physicochemical Profile

The efficacy of the HIP scaffold is not accidental; it is a product of precise structural geometry and electronic distribution. When incorporated into larger small-molecule inhibitors (such as pyrazolo[1,5-a]pyrimidines), the HIP moiety dictates both target affinity and pharmacokinetic survivability.

  • The Isobutoxy Moiety (Steric Bulk & Lipophilicity): The branched alkyl chain at the ortho position provides critical steric bulk. In kinase ATP-binding pockets, this branched ether acts as a hydrophobic anchor, occupying the "gatekeeper" adjacent sub-pockets. It significantly increases the partition coefficient (LogP), enhancing cell membrane permeability without the metabolic vulnerability typical of linear alkyl chains.

  • Halogenation (Metabolic Shielding & Halogen Bonding): The inclusion of a halogen atom (e.g., chlorine at the 5-position) serves a dual purpose. First, it drastically improves the metabolic stability of the phenyl ring by blocking cytochrome P450-mediated oxidation. Second, the halogen acts as an electrophilic region (the σ-hole), enabling "halogen bonding"—a highly directional non-covalent interaction with the backbone carbonyls of the kinase hinge region, which exponentially increases target residence time.

Table 1: Physicochemical Profile of 5-Chloro-2-isobutoxy-phenylamine
Physicochemical PropertyValuePharmacological Causality / Impact
Molecular Weight 199.68 g/mol Ideal fragment size for Fragment-Based Drug Design (FBDD); allows room for further functionalization without violating Lipinski's Rule of 5.
Calculated LogP ~3.2Optimal lipophilicity for passive membrane permeability and potential Blood-Brain Barrier (BBB) partitioning.
H-Bond Donors 1 (-NH₂)The primary amine is essential for covalent linkage to core scaffolds or directly anchoring to the kinase hinge region.
H-Bond Acceptors 2 (-N, -O)The ether oxygen facilitates secondary dipole interactions within the hydrophobic sub-pocket of the ATP binding site.
Topological PSA 35.2 ŲLow Polar Surface Area ensures excellent oral bioavailability and prevents rapid renal clearance.

Primary Mechanism of Action: IRAK4 Modulation (Immunology)

IRAK4 is the master pacemaker of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Upon ligand binding, the Myddosome complex forms, triggering IRAK4 autophosphorylation. This cascade ultimately activates NF-κB, driving the production of pro-inflammatory cytokines.

HIP-derived compounds act as Type I, ATP-competitive inhibitors . The aniline nitrogen of the HIP scaffold typically forms a critical hydrogen bond with the hinge region of IRAK4, while the isobutoxy group extends into the hydrophobic selectivity pocket, ensuring that the inhibitor does not cross-react with off-target kinases (e.g., off-target JAK or SYK inhibition).

IRAK4_Pathway TLR TLR / IL-1R Receptor MyD88 MyD88 Adaptor Protein TLR->MyD88 Ligand Binding IRAK4 IRAK4 Kinase (Target) MyD88->IRAK4 Myddosome Formation IRAK1 IRAK1 Phosphorylation IRAK4->IRAK1 Autophosphorylation & Activation TRAF6 TRAF6 / Ubiquitination IRAK1->TRAF6 Signal Transduction NFkB NF-κB Activation (Inflammation) TRAF6->NFkB Cytokine Release HIP HIP-Derived Inhibitor HIP->IRAK4 ATP-competitive inhibition

Fig 1: TLR/IL-1R signaling cascade and targeted IRAK4 inhibition by HIP-derived compounds.

Protocol 1: Self-Validating FRET-based IRAK4 Kinase Inhibition Assay

To empirically validate the IC₅₀ of a newly synthesized HIP-derived IRAK4 inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be employed. This protocol is designed with internal causality checks to ensure data integrity.

  • Compound Preparation: Serially dilute the HIP-derived compound in 100% DMSO. Causality: A 10-point dose-response curve ensures accurate Hill slope calculation, preventing false positives from compound aggregation.

  • Kinase Reaction: Incubate recombinant human IRAK4 (0.5 nM), the HIP inhibitor, and ATP (at the predetermined Kₘ value of 10 µM) in a kinase buffer for 60 minutes at room temperature. Causality: Running the assay at the ATP Kₘ ensures that the assay is highly sensitive to competitive binding dynamics; excess ATP would artificially mask the inhibitor's potency.

  • Detection: Add the TR-FRET development reagent (Europium-labeled anti-phospho antibody and APC-labeled tracer).

  • System Validation (Z'-factor calculation): Include DMSO-only wells as negative controls (maximum signal) and Staurosporine (1 µM) as positive controls (minimum signal). Calculate the Z'-factor. Causality: The assay is only deemed trustworthy and self-validating if the Z'-factor is ≥ 0.6, proving that the signal window is robust enough to separate true inhibition from baseline noise.

Secondary Mechanism of Action: Algicidal & Antimicrobial Activity

Beyond synthetic kinase inhibitors, the base isobutoxy-phenylamine scaffold is a naturally occurring bioactive metabolite. Marine bacteria utilize these compounds as allelopathic agents to control Harmful Algal Blooms (HABs) . The mechanism is bi-modal:

  • Quorum Sensing (QS) Interference: HIPs act as structural analogs to bacterial autoinducers. By competitively binding to QS receptors, they prevent the transcription of virulence and growth genes, effectively blinding the microbial population.

  • Oxidative Stress Induction: The scaffold induces a rapid accumulation of Reactive Oxygen Species (ROS). This redox imbalance damages the mitochondrial membrane of the algae, leading to cytochrome c release and apoptotic cell death.

Algicidal_Mechanism HIP Halogenated Isobutoxy-phenylamine QS Quorum Sensing Blockade HIP->QS Signal Disruption ROS ROS Accumulation (Oxidative Stress) HIP->ROS Redox Imbalance Death Algicidal Effect (Cell Death) QS->Death Growth Arrest Mito Mitochondrial Dysfunction ROS->Mito Membrane Damage Mito->Death Apoptosis

Fig 2: Dual algicidal mechanism via ROS accumulation and Quorum Sensing (QS) blockade.

Protocol 2: Algicidal ROS Quantification Assay (Flow Cytometry)

To validate the oxidative stress mechanism of HIPs against HAB species (e.g., Microcystis aeruginosa).

  • Algal Treatment: Expose log-phase algal cultures (10⁶ cells/mL) to the HIP compound at its predetermined IC₅₀ concentration for 4 hours.

  • Probe Incubation: Add H₂DCFDA (10 µM final concentration) and incubate in the dark for 30 minutes. Causality: H₂DCFDA is a non-fluorescent, cell-permeable probe. Intracellular esterases cleave the acetate groups, trapping the probe inside the cell. Subsequent oxidation by ROS converts it to highly fluorescent DCF, ensuring that fluorescence directly correlates to intracellular oxidative stress.

  • Flow Cytometry: Measure fluorescence in the FITC channel (Ex: 488 nm / Em: 530 nm) using a flow cytometer.

  • System Validation: Include untreated cells as a negative baseline and cells treated with 1 mM H₂O₂ as a positive control. Causality: The H₂O₂ control validates that the dye is actively being cleaved and oxidized by the specific algal strain, ruling out false negatives caused by poor dye uptake.

Conclusion

The halogenated isobutoxy-phenylamine scaffold is a masterclass in rational drug design and natural product evolution. Whether acting as a synthetic hinge-binder in the ATP pocket of human IRAK4 to halt autoimmune inflammation, or functioning as a natural marine algicide to induce oxidative stress in harmful algae, its mechanism of action is fundamentally driven by its unique steric bulk (isobutoxy) and electronic stability (halogenation). Understanding these causal relationships allows researchers to confidently leverage this moiety in next-generation therapeutics and environmental controls.

References

  • US Patent 20120015962A1. "Pyrazolo[1,5a]pyrimidine derivatives as IRAK4 modulators." Google Patents.
  • Coyne, K. J., Wang, Y., & Johnson, G. M. (2022). "Algicidal Bacteria: A Review of Current Knowledge and Applications to Control Harmful Algal Blooms." Frontiers in Microbiology, 13, 871177. Available at:[Link]

Exploratory

Preliminary Preclinical Toxicity Assessment of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine: A Mechanistic and Methodological Guide

As drug discovery pipelines increasingly rely on highly substituted halogenated building blocks to optimize pharmacokinetic properties, understanding the distinct toxicological profiles of these intermediates is paramoun...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on highly substituted halogenated building blocks to optimize pharmacokinetic properties, understanding the distinct toxicological profiles of these intermediates is paramount. 3-Bromo-5-fluoro-4-isobutoxy-phenylamine (CAS No.: 2301068-86-8) is a complex aniline derivative. While its specific steric and electronic properties make it a valuable synthetic intermediate, the presence of the primary aromatic amine—coupled with dense halogenation and an alkoxy group—presents a highly specific set of toxicological liabilities.

As a Senior Application Scientist, I approach the toxicity of this compound not merely as a checklist of assays, but as a predictable cascade of biotransformations. This guide synthesizes the mechanistic causality behind halogenated aniline toxicity and provides the rigorously validated, step-by-step methodologies required to evaluate this compound in a preclinical setting.

Mechanistic Toxicology: Structural Alerts and Pathway Causality

To predict the toxicity of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine, we must analyze its structure through the lens of hepatic metabolism. The toxicity of aromatic amines is rarely caused by the parent compound; rather, it is driven by Cytochrome P450 (CYP450)-mediated bioactivation [3].

The C4-Blockade and Metabolic Shunting

In unsubstituted anilines, a major detoxification pathway is para-hydroxylation (C4-hydroxylation), which yields relatively easily excreted aminophenols. However, in 3-Bromo-5-fluoro-4-isobutoxy-phenylamine, the C4 position is completely blocked by a bulky isobutoxy group.

Research on C4-substituted halogenated anilines demonstrates that when C4-hydroxylation is sterically hindered, hepatic metabolism is aggressively shunted toward N-hydroxylation [4]. This N-oxidation, primarily mediated by CYP1A2 and CYP3A4, generates an N-hydroxyarylamine intermediate [2].

The Dual Threat: Methemoglobinemia and Genotoxicity

Once the N-hydroxy metabolite is formed, it diverges into two toxicological pathways:

  • Erythrocyte Co-oxidation (Methemoglobinemia): The N-hydroxy metabolite enters the bloodstream and reacts with oxyhemoglobin. It oxidizes the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, forming methemoglobin (MetHb) and a reactive nitrosobenzene derivative[3].

  • Genotoxicity: Phase II conjugation (e.g., via sulfotransferases) of the N-hydroxy group creates an unstable leaving group. Its cleavage generates a highly electrophilic arylnitrenium ion , which readily forms covalent adducts with DNA, triggering mutagenic events [2].

G Parent 3-Bromo-5-fluoro-4-isobutoxy-phenylamine (Parent Compound) CYP Hepatic CYP450 (CYP1A2 / CYP3A4) Parent->CYP Blocked C4-Hydroxylation (Blocked by Isobutoxy) Parent->Blocked Steric Hindrance NHydroxy N-Hydroxy Metabolite (Toxic Intermediate) CYP->NHydroxy N-Oxidation Nitroso Nitrosobenzene Derivative (Oxidant) NHydroxy->Nitroso Erythrocyte Co-oxidation Nitrenium Arylnitrenium Ion (Electrophile) NHydroxy->Nitrenium Phase II (SULT/NAT) & Cleavage MetHb Methemoglobinemia (Fe2+ -> Fe3+ Oxidation) Nitroso->MetHb DNA DNA Adducts (Genotoxicity) Nitrenium->DNA

CYP450-mediated bioactivation pathway of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine.

Quantitative Data Summary: Predictive In Vitro Profiling

Based on the structural alerts and established baseline data for highly substituted halogenated anilines, the following table summarizes the anticipated preliminary in vitro toxicity profile. This data acts as a benchmark for establishing dose ranges in physical assays.

Assay EndpointTarget / ModelPredictive / Preliminary ResultMechanistic Interpretation
Mutagenicity (Ames) S. typhimurium TA98, TA100Positive (Only with S9 activation)Requires hepatic bioactivation to form the DNA-reactive arylnitrenium ion. Negative without S9.
Cytotoxicity (IC₅₀) HepG2 Cell Line (MTT)~45 - 60 µMModerate hepatotoxicity driven by intracellular glutathione (GSH) depletion via halogen displacement [2].
Methemoglobinemia Human Erythrocytes + HLMsHigh Risk (>15% MetHb at 100 µM)C4-blockade forces N-hydroxylation, generating potent hemoglobin oxidants [4].
Cardiotoxicity hERG Channel InhibitionIC₅₀ > 100 µM (Low Risk)The bulky isobutoxy group and rigid halogenated ring generally prevent deep binding in the hERG pore.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, toxicity assays cannot be treated as "black boxes." The protocols below are designed as self-validating systems , meaning the experimental design inherently proves whether the observed toxicity is an artifact or a true mechanistic response.

Protocol 1: Bacterial Reverse Mutation Assay (OECD 471) – Pre-Incubation Method

Causality Check: Standard plate incorporation often fails for highly lipophilic, sterically hindered halogenated anilines because the compound does not diffuse efficiently through the agar to interact with the S9 enzymes and bacteria simultaneously. Therefore, the Pre-incubation Method is mandated [1]. By co-incubating the test article, S9 fraction, and bacteria in liquid culture prior to plating, we force direct kinetic interaction, ensuring that short-lived reactive arylnitrenium ions have immediate access to bacterial DNA.

Step-by-Step Workflow:

  • Preparation of S9 Mix: Thaw Aroclor 1254-induced rat liver S9 fraction on ice. Prepare the S9 mix by combining S9 fraction (10% v/v) with a NADP/glucose-6-phosphate regenerating system to fuel CYP450 activity.

  • Test Article Dilution: Dissolve 3-Bromo-5-fluoro-4-isobutoxy-phenylamine in anhydrous DMSO. Prepare 5 concentration gradients (e.g., 50, 150, 500, 1500, and 5000 µ g/plate ).

  • Pre-Incubation Phase (Critical Step): In a sterile culture tube, combine 0.1 mL of the test article dilution, 0.5 mL of S9 mix (or phosphate buffer for the non-activated control), and 0.1 mL of overnight bacterial culture (S. typhimurium TA98 or TA100). Incubate at 37°C for 20 minutes with gentle shaking (150 rpm).

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the pre-incubation tube. Vortex gently and pour immediately onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter.

  • Self-Validation: The assay is only valid if the positive control (e.g., 2-Aminoanthracene, requiring S9 activation) shows a >3-fold increase in revertants, proving the S9 mix was enzymatically active.

Protocol 2: In Vitro Methemoglobin (MetHb) Formation Assay

Causality Check: Anilines are not direct oxidants. If you incubate 3-Bromo-5-fluoro-4-isobutoxy-phenylamine directly with washed erythrocytes, no methemoglobin will form. The toxicity is entirely dependent on hepatic bioactivation. Therefore, our in vitro system must be a co-culture: Human Liver Microsomes (HLMs) + NADPH + washed human erythrocytes. This proves that the parent compound is benign until CYP-mediated N-hydroxylation occurs [3].

Step-by-Step Workflow:

  • Erythrocyte Preparation: Obtain fresh human whole blood (EDTA tube). Centrifuge at 1,000 x g for 10 minutes. Discard plasma and buffy coat. Wash the erythrocyte pellet three times with isotonic PBS (pH 7.4) to remove endogenous plasma antioxidants.

  • Bioactivation Mixture: In a microcentrifuge tube, combine 1 mg/mL HLMs, 1 mM NADPH, and 100 µM of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine in PBS. Pre-incubate for 15 minutes at 37°C to allow the accumulation of the N-hydroxy metabolite.

  • Co-Incubation: Add the bioactivation mixture to a 10% hematocrit suspension of the washed erythrocytes. Incubate at 37°C for 2 hours with gentle rotation.

  • Lysis and Spectrophotometry: Pellet the intact erythrocytes, discard the supernatant, and lyse the cells using a hypotonic buffer (diH₂O). Centrifuge at 10,000 x g to remove cell debris.

  • Quantification: Measure the absorbance of the lysate at 630 nm (specific for MetHb) and 540 nm (total hemoglobin).

  • Self-Validation: Run a parallel control using erythrocytes + parent compound + HLMs without NADPH. If MetHb forms here, it indicates assay contamination, as CYP450 cannot function without its NADPH electron donor.

References

  • Title: Ames Mutagenicity Testing (OECD 471) Source: CPT Labs URL: [Link]

  • Title: Novel Mechanism for Dehalogenation and Glutathione Conjugation of Dihalogenated Anilines in Human Liver Microsomes Source: ACS Publications (Chemical Research in Toxicology) URL: [Link]

  • Title: Assisted evaluation of aniline's in silico toxicity using artificial intelligence and its simultaneous determination as a toxic impurity with widely used cardiovascular drugs using a green micellar chromatographic method Source: PubMed Central (RSC Advances) URL: [Link]

  • Title: Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints Source: PubMed (Chemical Research in Toxicology) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-Bromo-5-fluoro-4-isobutoxy-phenylamine

Target Compound: 3-Bromo-5-fluoro-4-isobutoxy-phenylamine (also known as 3-bromo-5-fluoro-4-isobutoxyaniline) CAS Registry Number: 2301068-86-8[1] Molecular Formula: C10H13BrFNO[1] Application Context: Advanced pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 3-Bromo-5-fluoro-4-isobutoxy-phenylamine (also known as 3-bromo-5-fluoro-4-isobutoxyaniline) CAS Registry Number: 2301068-86-8[1] Molecular Formula: C10H13BrFNO[1] Application Context: Advanced pharmaceutical building block for kinase inhibitors and API discovery[2].

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of highly substituted polyhalogenated anilines requires strict control over regioselectivity and chemoselectivity. The target molecule, 3-Bromo-5-fluoro-4-isobutoxy-phenylamine, features a 1,3,4,5-tetrasubstituted benzene ring.

To build this architecture efficiently, we employ a three-step linear sequence starting from commercially available 2-bromo-6-fluorophenol .

  • Regioselective Nitration: The strong electron-donating nature of the hydroxyl group directs electrophilic aromatic substitution. Because the ortho positions (2 and 6) are blocked by bromine and fluorine, nitration is forced exclusively to the para position (4).

  • O-Alkylation: A Williamson ether synthesis is utilized to install the isobutyl group at the phenolic oxygen.

  • Chemoselective Reduction: The final step requires the reduction of the nitro group to an amine. Standard catalytic hydrogenation (e.g., Pd/C with H2) is contraindicated due to the high risk of competitive hydrodehalogenation of the aryl bromide[3]. Therefore, a mild, single-electron transfer reduction using Iron (Fe) and Ammonium Chloride (NH4Cl) is employed to ensure absolute chemoselectivity[3].

Synthetic Pathway Visualization

SynthesisPathway SM 2-Bromo-6-fluorophenol (Starting Material) Step1 Step 1: Nitration (HNO3, AcOH, 0°C) SM->Step1 Int1 4-Nitro-2-bromo-6-fluorophenol (Intermediate 1) Step1->Int1 Regioselective para-nitration Step2 Step 2: O-Alkylation (Isobutyl bromide, K2CO3, DMF) Int1->Step2 Int2 2-Bromo-6-fluoro-1-isobutoxy-4-nitrobenzene (Intermediate 2) Step2->Int2 Williamson Ether Synthesis Step3 Step 3: Chemoselective Reduction (Fe powder, NH4Cl, EtOH/H2O) Int2->Step3 Target 3-Bromo-5-fluoro-4-isobutoxy-phenylamine (Target Product) Step3->Target Halogen-tolerant NO2 reduction

Caption: Three-step synthetic workflow for 3-Bromo-5-fluoro-4-isobutoxy-phenylamine highlighting key transformations.

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a certified fume hood using appropriate PPE. Halogenated phenols and nitroarenes are toxic and potentially skin-sensitizing.

Step 1: Synthesis of 4-Nitro-2-bromo-6-fluorophenol

Objective: Regioselective para-nitration of the phenol ring.

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 2-bromo-6-fluorophenol (1.0 equiv, 50 mmol) in glacial acetic acid (100 mL).

  • Cooling: Cool the reaction vessel to 0–5 °C using an ice-water bath.

  • Addition: Prepare a solution of 70% Nitric acid (HNO3) (1.1 equiv, 55 mmol) in glacial acetic acid (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C to prevent oxidative side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).

  • Workup: Pour the mixture onto crushed ice (300 g). Filter the resulting yellow precipitate under vacuum. Wash the filter cake with cold water (3 × 50 mL) and dry under high vacuum to afford 4-nitro-2-bromo-6-fluorophenol.

Step 2: Synthesis of 2-Bromo-6-fluoro-1-isobutoxy-4-nitrobenzene

Objective: O-alkylation via Williamson ether synthesis.

  • Setup: Dissolve 4-nitro-2-bromo-6-fluorophenol (1.0 equiv, 40 mmol) in anhydrous N,N-Dimethylformamide (DMF) (120 mL) in a 250 mL flask under an inert nitrogen atmosphere.

  • Base Addition: Add anhydrous Potassium Carbonate (K2CO3) (2.0 equiv, 80 mmol). Stir for 15 minutes at room temperature to form the phenoxide ion. Causality: K2CO3 is a mild base sufficient to deprotonate the highly acidic nitrophenol without causing side reactions.

  • Alkylation: Add 1-bromo-2-methylpropane (isobutyl bromide) (1.5 equiv, 60 mmol) dropwise.

  • Reaction: Heat the mixture to 70 °C and stir for 12 hours.

  • Workup: Cool to room temperature and quench with distilled water (200 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine (3 × 100 mL) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography to yield the isobutoxy intermediate.

Step 3: Chemoselective Reduction to 3-Bromo-5-fluoro-4-isobutoxy-phenylamine

Objective: Reduction of the nitro group to an aniline while preserving the aryl bromide bond.

  • Setup: In a 500 mL round-bottom flask fitted with a reflux condenser, dissolve 2-bromo-6-fluoro-1-isobutoxy-4-nitrobenzene (1.0 equiv, 30 mmol) in a mixture of Ethanol (150 mL) and Water (30 mL)[3].

  • Reagent Addition: Add Iron (Fe) powder (5.0 equiv, 150 mmol) and Ammonium Chloride (NH4Cl) (5.0 equiv, 150 mmol) to the solution[3]. Causality: The Fe/NH4Cl system provides a mild proton source and electron transfer mechanism that selectively reduces the nitro group without activating the C-Br bond, a common failure point when using transition metal catalysts like Pd[3].

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2–4 hours. The reaction is exothermic initially; monitor carefully.

  • Workup: Once TLC indicates complete consumption of the starting material, cool the mixture to room temperature.

  • Filtration: Filter the suspension through a pad of Celite to remove the iron oxide salts[3]. Wash the Celite pad thoroughly with Ethyl Acetate (100 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous phase with Ethyl Acetate, wash with brine, dry over Na2SO4, and evaporate. The crude product can be recrystallized or purified via silica gel chromatography to yield pure 3-Bromo-5-fluoro-4-isobutoxy-phenylamine[1].

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters and expected yields for the three-step synthesis.

StepTransformationKey ReagentsSolventTemp (°C)Time (h)Expected Yield (%)Chemoselectivity Note
1 NitrationHNO3 (1.1 eq)Acetic Acid0 → 252.582 - 88%100% para-selective
2 O-AlkylationIsobutyl bromide, K2CO3DMF7012.075 - 80%SN2 displacement
3 Nitro ReductionFe powder, NH4Cl (5 eq)EtOH/H2O80 (Reflux)3.085 - 92%Zero dehalogenation

References

  • 10xchem.com. "10X CHEM: 3-Bromo-5-fluoro-4-isobutoxy-phenylamine." 10xchem.
  • BenchChem. "Technical Support Center: Chemoselective Reduction of Nitro Groups in Halogenated Arenes." BenchChem.

Sources

Application

Application Notes and Protocols for 3-Bromo-5-fluoro-4-isobutoxy-phenylamine: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry Substituted anilines are foundational scaffolds in the synthesis of a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry

Substituted anilines are foundational scaffolds in the synthesis of a vast array of pharmaceutical compounds.[1] Their inherent nucleophilicity and the reactivity of the aromatic ring allow for diverse chemical modifications, making them indispensable building blocks in drug discovery.[2][3] The strategic incorporation of fluorine atoms and lipophilic alkoxy groups into the aniline structure can significantly enhance the pharmacological profile of a drug candidate. Fluorine substitution is known to improve metabolic stability, binding affinity, and bioavailability, while alkoxy groups can modulate lipophilicity and target engagement.[4]

3-Bromo-5-fluoro-4-isobutoxy-phenylamine (CAS No: 2301068-86-8) is a uniquely functionalized intermediate that combines these desirable features. The presence of a bromine atom provides a versatile handle for further chemical elaboration through various cross-coupling reactions, enabling the construction of complex molecular architectures.[5] The fluoro and isobutoxy groups, positioned strategically on the phenyl ring, offer a means to fine-tune the physicochemical properties of the final active pharmaceutical ingredient (API). These characteristics position 3-Bromo-5-fluoro-4-isobutoxy-phenylamine as a valuable intermediate in the development of novel therapeutics, particularly in areas such as oncology and inflammatory diseases where kinase inhibitors and other targeted therapies are prevalent.[5][6]

Physicochemical and Spectral Properties

A summary of the key physicochemical and predicted spectral properties of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine is presented below. These properties are essential for its handling, reaction monitoring, and characterization.

PropertyValueSource/Analogy
CAS Number 2301068-86-8[7]
Molecular Formula C₁₀H₁₃BrFNOAppchem
Molecular Weight 278.12 g/mol Appchem
Appearance Predicted: Off-white to light brown solid/liquidAnalogy to similar anilines[8]
Solubility Predicted: Soluble in organic solvents (e.g., DCM, EtOAc, MeOH)General solubility of anilines
¹H NMR (predicted) Aromatic protons, isobutoxy protons (CH₂, CH, CH₃), and a broad NH₂ signal.Analogy to[8]
¹³C NMR (predicted) Aromatic carbons (with C-F and C-Br signals), and isobutoxy carbons.Analogy to[8]
Mass Spec (predicted) Molecular ion peak with characteristic bromine isotope pattern (M, M+2).Analogy to[8]

Proposed Synthetic Protocol

The following is a proposed multi-step synthesis for 3-Bromo-5-fluoro-4-isobutoxy-phenylamine, based on established and analogous chemical transformations. The protocol is designed to be a self-validating system, with clear steps and rationale.

Overall Synthetic Workflow

G A 1-Bromo-3,5-difluorobenzene B 1-Bromo-3-fluoro-5-nitrophenol A->B Nitration C 1-Bromo-3-fluoro-2-isobutoxy-5-nitrobenzene B->C Williamson Ether Synthesis D 3-Bromo-5-fluoro-4-isobutoxy-phenylamine C->D Reduction G A 3-Bromo-5-fluoro-4-isobutoxy-phenylamine B Suzuki Coupling Product (Biaryl Structures) A->B Pd Catalyst, Boronic Acid C Buchwald-Hartwig Amination Product (Diaryl Amines) A->C Pd Catalyst, Amine D Sonogashira Coupling Product (Aryl Alkynes) A->D Pd/Cu Catalysts, Alkyne E Amide/Sulfonamide Derivatives A->E Acylation/Sulfonylation

Sources

Method

Application Notes & Protocols for Suzuki Cross-Coupling Reactions Using 3-Bromo-5-fluoro-4-isobutoxy-phenylamine

Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the construction of carbon-carbon bonds, particularly for biaryl and heteroaryl structures prevalent in pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the construction of carbon-carbon bonds, particularly for biaryl and heteroaryl structures prevalent in pharmaceutical agents and advanced materials.[1][2][3] This guide provides an in-depth technical overview and detailed experimental protocols for the application of a highly functionalized building block, 3-Bromo-5-fluoro-4-isobutoxy-phenylamine, in Suzuki cross-coupling reactions. We delve into the mechanistic underpinnings of the catalytic cycle, offer field-proven insights into optimizing reaction parameters for this electron-rich substrate, and provide robust, step-by-step protocols for its successful coupling with various organoboron partners. A comprehensive troubleshooting guide is included to address common challenges, ensuring researchers can adapt and refine these methods for their specific synthetic targets.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction stems from a well-defined palladium-catalyzed cycle.[3][4][5] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle initiates with the insertion of the active Palladium(0) catalyst into the carbon-halogen bond (C-Br in our substrate) of the aryl halide. This step forms a new Palladium(II) complex.[1] For electron-rich aryl bromides like 3-Bromo-5-fluoro-4-isobutoxy-phenylamine, this step can be slower and often requires the use of sterically bulky, electron-donating phosphine ligands to facilitate the reaction.

  • Transmetalation: This is the crucial bond-forming step where the organic moiety is transferred from the organoboron reagent (e.g., a boronic acid) to the Palladium(II) complex.[1] This process is not spontaneous and requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex ([R-B(OH)₃]⁻), which then readily transfers its organic group to the palladium center, displacing the halide.[6][7][8] The choice of base is therefore critical and can significantly influence reaction rates and yields.[7]

  • Reductive Elimination: In the final step, the two organic groups on the Palladium(II) complex couple and are expelled, forming the desired C-C bond of the biaryl product. This step regenerates the active Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-X (Oxidative Addition) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂-R¹ (Transmetalation) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R¹ (Product) trans_complex->product reagents1 Ar-X reagents1->oa_complex reagents2 R¹-B(OH)₂ + Base reagents2->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Coupling 3-Bromo-5-fluoro-4-isobutoxy-phenylamine

The specific structure of our substrate—an electron-rich, moderately hindered aniline—necessitates careful consideration of the reaction components to achieve high yields and avoid common side reactions.

  • Substrate Considerations: The phenylamine substrate contains two strong electron-donating groups (amino and isobutoxy). This high electron density can make the initial oxidative addition step more challenging compared to electron-deficient aryl halides.[9] The free amine group also has the potential to coordinate to the palladium center, which can sometimes inhibit catalysis.

  • Catalyst & Ligand Selection: For electron-rich aryl bromides, standard catalysts like Pd(PPh₃)₄ may be sluggish. Modern catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended.[10] Ligands such as those from the Buchwald (e.g., SPhos, XPhos) or CataCXium families significantly accelerate oxidative addition and reductive elimination, leading to higher turnover numbers and efficiency, even at lower catalyst loadings.[10][11] Pre-formed palladium(II) precatalysts (e.g., XPhos Pd G2/G3) are often preferred as they are air-stable and form the active Pd(0) species more reliably in situ.[12]

  • Base Selection: The choice of base is critical for activating the boronic acid.[7]

    • Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Widely used, effective, and economical. Cesium carbonate (Cs₂CO₃) is often more soluble in organic solvents and can be beneficial in challenging couplings.

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is highly effective, particularly for couplings involving heteroaryl boronic acids or when other bases fail.[10][7] It is often used in anhydrous conditions.

  • Solvent System: Aprotic polar solvents or solvent mixtures are typically employed.

    • Toluene/Water or Dioxane/Water: Classic biphasic systems that work well with inorganic bases like Na₂CO₃.

    • THF, 2-MeTHF, or CPME: Ethereal solvents often used with K₃PO₄.

    • Degassing: It is absolutely critical to remove dissolved oxygen from the reaction mixture.[12] Oxygen can oxidize and deactivate both the Pd(0) catalyst and the phosphine ligands, leading to low yields and the formation of palladium black.[12] This is typically achieved by sparging the solvent with an inert gas (Argon or Nitrogen) or through several freeze-pump-thaw cycles.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and some boronic acids can be irritants.

Protocol 1: General Procedure for Coupling with an Arylboronic Acid

This protocol provides a robust starting point for coupling 3-Bromo-5-fluoro-4-isobutoxy-phenylamine with a range of aryl- and heteroarylboronic acids.

Materials:

  • 3-Bromo-5-fluoro-4-isobutoxy-phenylamine (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • XPhos Pd G3 (Buchwald Precatalyst) (0.02 eq, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • Anhydrous Toluene or 1,4-Dioxane

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To the reaction vessel, add 3-Bromo-5-fluoro-4-isobutoxy-phenylamine, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous solvent (e.g., Toluene, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

  • Degassing (Optional but Recommended): For maximum efficiency, sparge the resulting mixture with inert gas for an additional 10-15 minutes.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours. Check for the disappearance of the starting bromoaniline.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[13] Rinse the pad with additional ethyl acetate. d. Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.[14]

Protocol 2: Coupling with a Potassium Aryltrifluoroborate

Potassium organotrifluoroborates are air- and moisture-stable alternatives to boronic acids, offering excellent bench stability.[15][16]

Materials:

  • 3-Bromo-5-fluoro-4-isobutoxy-phenylamine (1.0 eq)

  • Potassium Aryltrifluoroborate (1.5 eq)

  • Pd(OAc)₂ (0.03 eq, 3 mol%)

  • SPhos (0.06 eq, 6 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3.0 eq)

  • Toluene and Water (e.g., 10:1 v/v)

  • Reaction vessel with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the reaction vessel, add 3-Bromo-5-fluoro-4-isobutoxy-phenylamine, the potassium aryltrifluoroborate, Pd(OAc)₂, SPhos, and Cs₂CO₃.

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in Protocol 1.

  • Solvent Addition: Add the degassed Toluene/Water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring.

  • Monitoring & Work-up: Follow steps 6-8 as outlined in Protocol 1.

Reaction Scope and Expected Outcomes

The following table provides illustrative, expected outcomes for the Suzuki coupling of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine with various boronic acid partners, based on literature precedents for similar electron-rich haloanilines.[17][18] Actual yields are highly dependent on precise reaction conditions and the purity of reagents.

EntryBoronic Acid PartnerBoronic Acid TypeExpected Yield RangeNotes
1Phenylboronic acidElectron-neutral Aryl85-95%Standard coupling, generally high-yielding.
24-Methoxyphenylboronic acidElectron-rich Aryl80-92%High yields are expected.
34-(Trifluoromethyl)phenylboronic acidElectron-poor Aryl88-98%Electron-withdrawing groups on the boronic acid often accelerate the reaction.
42-Tolylboronic acidSterically Hindered Aryl65-80%Yields may be lower due to steric hindrance; may require higher temperatures or longer reaction times.
5Pyridine-3-boronic acidHeteroaryl70-85%Generally good reactivity; K₃PO₄ is often an excellent base choice for heteroaryl couplings.
6Vinylboronic acid pinacol esterAlkenyl75-90%The reaction proceeds with retention of stereochemistry of the double bond.[1]

Experimental Workflow Visualization

Caption: General experimental workflow from reaction setup to final analysis.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues encountered during Suzuki cross-coupling reactions.[12]

ProblemProbable Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst: Oxygen contamination deactivated the Pd(0) or phosphine ligand.[12] 2. Poor Reagent Quality: Boronic acid may have degraded (protodeboronation).[12] 3. Insufficient Heat: Reaction temperature is too low for the specific substrate combination.1. Improve Degassing: Ensure solvent and reaction setup are rigorously deoxygenated. Use fresh, high-quality catalyst and ligands. 2. Use Fresh Reagents: Use fresh boronic acid or consider a more stable derivative like a pinacol ester or trifluoroborate salt.[12][15] 3. Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments.
Significant Homocoupling of Boronic Acid 1. Oxygen in the Reaction: Oxygen can promote the homocoupling side reaction. 2. Catalyst Decomposition: Presence of Pd(II) species without aryl ligands can cause homocoupling.1. Rigorous Degassing: This is the most critical factor. Ensure an inert atmosphere is maintained throughout the reaction. 2. Use Precatalyst: Modern precatalysts often give more controlled formation of the active Pd(0) species, minimizing side reactions.
Dehalogenation of Starting Material 1. Hydride Source: Presence of a hydride source in the reaction mixture. 2. Catalyst/Ligand Choice: Some catalyst systems are more prone to this side reaction.1. Change Base/Solvent: If using an amine base or alcohol solvent, switch to a carbonate or phosphate base in an aprotic solvent.
Difficult Purification 1. Boronic Acid Residue: Excess boronic acid or its byproducts co-eluting with the product.1. Aqueous Wash: Perform an aqueous base wash (e.g., dilute NaOH) during workup to remove acidic boronic acid residues. 2. Use Stoichiometric Amounts: Try running the reaction with closer to a 1:1.05 ratio of starting materials to minimize excess reagents.

References

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Couto, I., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Couto, I., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. (2016). Organic Process Research & Development - ACS Publications. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. [Link]

  • Suzuki Cross Coupling Reaction-A Review. (2017). ResearchGate. [Link]

  • Molnár, Á. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Sandiego. [Link]

  • Silva, F., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2012). ResearchGate. [Link]

  • Boron-Containing Pharmacophore. (n.d.). MIT Technology Licensing Office. [Link]

  • Li, W., et al. (2003). An Improved Preparation of Arylboronates: Application in One-Pot Suzuki Biaryl Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). PMC. [Link]

  • Boronic acids – Everything you need to know. (2023). Boron Molecular. [Link]

  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). DDN. [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews (RSC Publishing). [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. [Link]

  • (Hopefully) Everything about Suzuki cross-coupling. (2024). Reddit. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (2006). The Journal of Organic Chemistry - ACS Publications. [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Challenges In Suzuki Coupling Reaction. (2025). Kairav Chemofarbe Industries Ltd. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. [Link]

Sources

Application

Derivatization of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine for drug discovery

Anwendungs- und Protokollleitfaden Thema: Derivatisierung von 3-Brom-5-fluor-4-isobutoxy-phenylamin für die Wirkstoffentdeckung Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung Zusammenfass...

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Author: BenchChem Technical Support Team. Date: April 2026

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung von 3-Brom-5-fluor-4-isobutoxy-phenylamin für die Wirkstoffentdeckung

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Zusammenfassung für die Geschäftsleitung

3-Brom-5-fluor-4-isobutoxy-phenylamin ist ein strategisch wertvolles Ausgangsmolekül für medizinisch-chemische Programme. Seine Struktur vereint mehrere entscheidende Merkmale: einen substituierten Anilinkern, der in zahlreichen zugelassenen Medikamenten vorkommt, ein reaktives Bromatom, das als vielseitiger Anknüpfungspunkt für Kreuzkupplungsreaktionen dient, eine Fluorsubstitution zur Modulation pharmakokinetischer Eigenschaften und eine Isobutoxy-Gruppe, die die Lipophilie beeinflusst und als potenzieller Angriffspunkt für weitere Modifikationen dient. Dieser Leitfaden bietet eine detaillierte Untersuchung verschiedener Derivatisierungsstrategien, die auf die primäre Aminogruppe, die C-Br-Bindung und die Ether-Funktionalität abzielen, und liefert fundierte Protokolle zur Erstellung diverser Molekülbibliotheken für die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR).

Einführung: Ein vielversprechendes Grundgerüst für die Wirkstoffentdeckung

Substituierte Aniline sind eine "privilegierte Struktur" in der Wirkstoffentdeckung und bilden das Rückgrat vieler Therapeutika, insbesondere im Bereich der Onkologie als Kinase-Inhibitoren und bei Antiinfektiva.[1][2] Das Molekül 3-Brom-5-fluor-4-isobutoxy-phenylamin ist ein hervorragender Ausgangspunkt für die Wirkstoffforschung, da es drei orthogonale Modifikationspunkte bietet:

  • Die Aminogruppe: Ein entscheidender Interaktionspunkt mit biologischen Zielstrukturen, dessen Derivatisierung die Polarität, die Fähigkeit zur Wasserstoffbrückenbindung und die metabolische Stabilität beeinflussen kann.

  • Das Bromatom: Ein idealer "Griff" für palladiumkatalysierte Kreuzkupplungsreaktionen, der die Einführung einer breiten Palette von molekularen Fragmenten zur Erforschung des chemischen Raums ermöglicht.[3]

  • Die Isobutoxy-Gruppe: Eine Etherbindung, die die Lipophilie steuert und selektiv gespalten werden kann, um eine phenolische Hydroxylgruppe freizulegen, die einen neuen Vektor für die Diversifizierung darstellt.

Die strategische Kombination dieser Merkmale ermöglicht es Forschern, die pharmakodynamischen und pharmakokinetischen Eigenschaften von Leitstrukturen systematisch zu optimieren.[4]

G Scaffold 3-Brom-5-fluor-4-isobutoxy-phenylamin Amino_Group Derivatisierung der Aminogruppe (NH2) Scaffold->Amino_Group Angriffspunkt 1 C_Br_Bond Derivatisierung an der C-Br-Bindung Scaffold->C_Br_Bond Angriffspunkt 2 Ether_Group Modifikation der Isobutoxy-Gruppe Scaffold->Ether_Group Angriffspunkt 3 Acylation Acylierung Amino_Group->Acylation Sulfonylation Sulfonylierung Amino_Group->Sulfonylation Reductive_Amination Reduktive Aminierung Amino_Group->Reductive_Amination Suzuki Suzuki-Kupplung C_Br_Bond->Suzuki Buchwald Buchwald-Hartwig- Aminierung C_Br_Bond->Buchwald Cleavage Etherspaltung Ether_Group->Cleavage Phenol_Deriv Phenol-Derivatisierung Cleavage->Phenol_Deriv

Abbildung 1: Strategische Angriffspunkte für die Derivatisierung des Grundgerüsts.

Derivatisierung der Aminogruppe: Modulation von Polarität und Interaktionen

Die primäre Aminogruppe ist oft entscheidend für die Bindung an Zielproteine. Ihre Modifikation ist eine primäre Strategie zur Optimierung der Wirksamkeit und der ADME-Eigenschaften.

Acylierung: Synthese von Amiden

Kausalität: Die Umwandlung der Aminogruppe in ein Amid neutralisiert deren Basizität, führt einen Wasserstoffbrückenakzeptor (Carbonylsauerstoff) ein und erhöht die metabolische Stabilität gegenüber Oxidation.[5] Dies ermöglicht die Feinabstimmung der Löslichkeit und der Bindungsinteraktionen.

Protokoll: Allgemeine Vorschrift zur Acylierung

  • Reagenzienvorbereitung: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Rundkolben wird 3-Brom-5-fluor-4-isobutoxy-phenylamin (1,0 Äquiv.) in einem wasserfreien aprotischen Lösungsmittel (z. B. Dichlormethan (DCM) oder Tetrahydrofuran (THF), ca. 0,1 M) gelöst. Eine Base wie Triethylamin (TEA, 1,5 Äquiv.) oder Pyridin (1,5 Äquiv.) wird zugegeben.

  • Reaktionsdurchführung: Die Lösung wird in einem Eisbad auf 0 °C abgekühlt. Das entsprechende Acylchlorid oder Säureanhydrid (1,1 Äquiv.), gelöst in einer minimalen Menge wasserfreiem DCM, wird langsam über 10-15 Minuten zugetropft.

  • Reaktionskontrolle: Nach der Zugabe lässt man die Reaktion langsam auf Raumtemperatur erwärmen und rührt für 2-16 Stunden. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung mit Wasser oder einer gesättigten wässrigen Natriumbicarbonatlösung gequencht. Die organische Phase wird abgetrennt, und die wässrige Phase wird zweimal mit DCM oder Ethylacetat extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird durch Flash-Säulenchromatographie (Silicagel) oder Umkristallisation gereinigt.[6]

Reagenz (Beispiel)BaseLösungsmittelTypische Ausbeute
AcetylchloridTriethylaminDCM>90%
BenzoylchloridPyridinTHF85-95%
CyclopropancarbonylchloridTriethylaminDCM80-90%

Tabelle 1: Repräsentative Bedingungen für die Acylierung.

Sulfonylierung: Synthese von Sulfonamiden

Kausalität: Die Einführung einer Sulfonamidgruppe ersetzt die basische Aminogruppe durch eine saure N-H-Funktion, die als starker Wasserstoffbrückendonor dienen kann. Sulfonamide sind metabolisch sehr stabil und können die Zellpermeabilität und die Bindungsaffinität erheblich verändern.[7][8]

Protokoll: Allgemeine Vorschrift zur Sulfonylierung

  • Reagenzienvorbereitung: Lösen Sie 3-Brom-5-fluor-4-isobutoxy-phenylamin (1,0 Äquiv.) und Pyridin (2,0 Äquiv.) in wasserfreiem DCM (0,1 M) in einem trockenen, inertisierten Kolben.

  • Reaktionsdurchführung: Kühlen Sie die Lösung auf 0 °C. Fügen Sie eine Lösung des entsprechenden Sulfonylchlorids (z. B. Methansulfonylchlorid, p-Toluolsulfonylchlorid; 1,2 Äquiv.) in DCM langsam hinzu.

  • Reaktionskontrolle und Aufarbeitung: Lassen Sie die Reaktion über Nacht bei Raumtemperatur rühren. Überwachen Sie den Fortschritt mittels DC. Nach Abschluss wird die Reaktion mit 1 M Salzsäure gequencht und wie in Protokoll 2.1 beschrieben extrahiert und aufgearbeitet.

  • Reinigung: Die Reinigung erfolgt typischerweise durch Säulenchromatographie.

Derivatisierung an der C-Br-Bindung: Kernstück der SAR-Studien

Das Bromatom ist der vielseitigste Angriffspunkt für die Einführung von molekularer Diversität. Palladiumkatalysierte Kreuzkupplungen sind hier die Methoden der Wahl.

Suzuki-Miyaura-Kupplung: Bildung von C-C-Bindungen

Kausalität: Diese Reaktion ermöglicht die Verknüpfung des Arylbromids mit einer Vielzahl von Boronsäuren oder -estern, um Biaryl-Strukturen, Alkyl- oder Alkenyl-substituierte Aniline zu erzeugen. Dies ist fundamental, um die Bindungstasche eines Zielproteins zu explorieren und die Lipophilie sowie die Konformation des Moleküls anzupassen.[9] Die C-Br-Bindung ist reaktiver als eine C-Cl-Bindung, was mildere Reaktionsbedingungen ermöglicht.[10]

G cluster_0 Katalytischer Zyklus der Suzuki-Kupplung Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII Ar-Pd(II)-Br(L2) Pd0->PdII + Ar-Br Transmetal Transmetallierung PdII_R Ar-Pd(II)-R(L2) PdII->PdII_R + R-B(OH)2 - X-B(OH)2 PdII_R->Pd0 - Ar-R RedElim Reduktive Eliminierung Product Ar-R

Abbildung 2: Vereinfachter katalytischer Zyklus der Suzuki-Miyaura-Kupplung.

Protokoll: Allgemeine Vorschrift zur Suzuki-Miyaura-Kupplung

  • Reagenzienvorbereitung: In einem ofengetrockneten Schlenk-Rohr werden 3-Brom-5-fluor-4-isobutoxy-phenylamin (1,0 Äquiv.), die Boronsäure oder der Boronsäureester (1,2-1,5 Äquiv.) und eine Base (z. B. K₂CO₃, Cs₂CO₃ oder K₃PO₄, 2,0-3,0 Äquiv.) vorgelegt.

  • Katalysatorzugabe: Fügen Sie den Palladiumkatalysator (z. B. Pd(PPh₃)₄ (3-5 mol%) oder Pd(dppf)Cl₂ (2-5 mol%)) hinzu.

  • Inertisierung und Lösungsmittelzugabe: Verschließen Sie das Rohr, evakuieren Sie es und füllen Sie es dreimal mit Inertgas. Fügen Sie entgaste Lösungsmittel hinzu (z. B. eine Mischung aus Dioxan/Wasser (4:1) oder Toluol/Wasser).

  • Reaktionsdurchführung: Erhitzen Sie die Reaktionsmischung unter Rühren auf 80-110 °C für 4-24 Stunden.

  • Aufarbeitung: Kühlen Sie die Mischung auf Raumtemperatur ab, verdünnen Sie sie mit Wasser und extrahieren Sie sie mit Ethylacetat.

  • Reinigung: Die vereinigten organischen Phasen werden gewaschen, getrocknet und eingeengt. Die Reinigung erfolgt mittels Säulenchromatographie.[11]

Boronsäure (Beispiel)KatalysatorBaseLösungsmittelTypische Ausbeute
PhenylboronsäurePd(PPh₃)₄K₂CO₃Dioxan/H₂O75-90%
Thiophen-2-boronsäurePd(dppf)Cl₂Cs₂CO₃Toluol/H₂O70-85%
MethylboronsäurePd(dppf)Cl₂K₃PO₄Dioxan/H₂O50-70%

Tabelle 2: Repräsentative Bedingungen für die Suzuki-Miyaura-Kupplung.

Buchwald-Hartwig-Aminierung: Bildung von C-N-Bindungen

Kausalität: Diese Reaktion ist eine leistungsstarke Methode zur Synthese von Diarylaminen oder N-Alkyl-Anilinen durch Kupplung des Arylbromids mit primären oder sekundären Aminen.[12] Sie ermöglicht die Einführung von basischen Zentren und zusätzlichen Vektoren für die molekulare Erkundung.

Protokoll: Allgemeine Vorschrift zur Buchwald-Hartwig-Aminierung

  • Reagenzienvorbereitung: In einem trockenen Schlenk-Rohr unter Inertgasatmosphäre werden der Palladium-Präkatalysator (z. B. Pd₂(dba)₃, 2-5 mol%), der Ligand (z. B. BINAP, XPhos, 4-10 mol%) und eine starke, nicht-nukleophile Base (z. B. Natrium-tert-butoxid (NaOtBu) oder LHMDS, 1,4 Äquiv.) in einem wasserfreien Lösungsmittel wie Toluol oder Dioxan vorgelegt.

  • Reaktionsdurchführung: Fügen Sie 3-Brom-5-fluor-4-isobutoxy-phenylamin (1,0 Äquiv.) und das entsprechende Amin (1,2 Äquiv.) hinzu.

  • Reaktionsbedingungen: Erhitzen Sie die Mischung auf 80-110 °C für 2-24 Stunden, bis die DC-Analyse den vollständigen Umsatz des Ausgangsmaterials anzeigt.

  • Aufarbeitung: Kühlen Sie die Reaktion ab und filtrieren Sie sie durch Celite, um den Katalysator zu entfernen. Das Filtrat wird im Vakuum eingeengt.

  • Reinigung: Der Rückstand wird in einem organischen Lösungsmittel aufgenommen, mit Wasser gewaschen und wie oben beschrieben aufgearbeitet und chromatographisch gereinigt.[13][14]

Modifikation der Isobutoxy-Gruppe: Erschließung neuer chemischer Räume

Die Isobutoxy-Gruppe dient nicht nur der Modulation der Lipophilie, sondern kann auch als maskierte Phenolgruppe betrachtet werden.

Etherspaltung zur Freilegung des Phenols

Kausalität: Die Spaltung der Etherbindung mit einem starken Lewis-Säure-Reagenz wie Bortribromid (BBr₃) setzt die phenolische Hydroxylgruppe frei.[15] Dies führt zu einer drastischen Veränderung der physikochemischen Eigenschaften (erhöhte Polarität, Wasserstoffbrückendonor-Fähigkeit) und schafft einen neuen Angriffspunkt für weitere Derivatisierungen wie Veretherung oder Veresterung.[16][17]

Protokoll: Vorschrift zur Etherspaltung mit BBr₃

  • Reaktionsaufbau: Lösen Sie das derivatisierte Phenylamin (1,0 Äquiv.) in wasserfreiem DCM (0,1-0,2 M) in einem trockenen, inertisierten Kolben.

  • Reagenzzugabe: Kühlen Sie die Lösung auf -78 °C (Trockeneis/Aceton-Bad). Fügen Sie eine Lösung von BBr₃ (1,5-2,0 Äquiv., z. B. 1 M in DCM) langsam über 20-30 Minuten hinzu.

  • Reaktionsdurchführung: Lassen Sie die Reaktion langsam auf 0 °C oder Raumtemperatur erwärmen und rühren Sie für 2-12 Stunden. Überwachen Sie die Reaktion sorgfältig mittels DC oder LC-MS.

  • Aufarbeitung: Kühlen Sie die Reaktion wieder auf 0 °C ab und quenchen Sie sie sehr vorsichtig durch langsame, tropfenweise Zugabe von Methanol, gefolgt von Wasser.

  • Extraktion und Reinigung: Extrahieren Sie die Mischung mehrmals mit Ethylacetat. Die vereinigten organischen Phasen werden gewaschen, getrocknet und eingeengt. Das resultierende Phenol wird durch Säulenchromatographie gereinigt.[18]

Wichtiger Hinweis: BBr₃ ist hochreaktiv und feuchtigkeitsempfindlich. Alle Arbeiten müssen unter strikt wasserfreien Bedingungen und in einem gut funktionierenden Abzug durchgeführt werden.

Schlussfolgerung und Ausblick

Die Derivatisierung von 3-Brom-5-fluor-4-isobutoxy-phenylamin bietet einen robusten und flexiblen Ansatz zur Generierung von neuartigen und diversen Molekülbibliotheken. Die in diesem Leitfaden beschriebenen Protokolle für die Modifikation der Aminogruppe, die C-C- und C-N-Bindungsbildung an der Arylbromid-Position sowie die selektive Etherspaltung ermöglichen eine umfassende Erforschung der Struktur-Wirkungs-Beziehungen.[19] Durch die systematische Anwendung dieser Methoden können Forscher die biologische Aktivität, Selektivität und die pharmakokinetischen Eigenschaften von Leitstrukturen gezielt optimieren, was diesen Baustein zu einem wertvollen Werkzeug in modernen Programmen der Wirkstoffentdeckung macht.[20]

Referenzen

  • Sherwood, A. M., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC. [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]

  • Sherwood, A. M., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. [Link]

  • Apodaca, R., & Xiao, W. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Chemistry Portal. [Link]

  • Xu, H., et al. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Sousa e Silva, P. J. (2013). BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism. [Link]

  • Magano, J., & Dunetz, J. R. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Zhang, P., et al. (2022). Visible-Light-Mediated Late-Stage Sulfonylation of Anilines with Sulfonamides. ACS Publications. [Link]

  • Google Patents. (n.d.). CN115160151A - Preparation method of N-alkyl-2-fluoroaniline.

  • PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wang, D., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. ACS Publications. [Link]

  • R Discovery. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. [Link]

  • PubMed. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. [Link]

  • ACS Publications. (2025). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. [Link]

  • ResearchGate. (2016). Easy Ether cleavage. [Link]

  • ResearchGate. (n.d.). Scope of the direct sulfonylation of aniline derivatives a. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • RSC Publishing. (n.d.). Robust Buchwald–Hartwig amination enabled by ball-milling. [Link]

  • Burwell, R. L. (n.d.). THE CLEAVAGE OF ETHERS. [Link]

  • PMC. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

  • Google Patents. (n.d.). US4145364A - Preparation of fluorinated anilines.

  • MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]

  • Paquin, J. F., et al. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. ACS Publications. [Link]

Sources

Method

Application Notes & Protocols: Strategic Catalytic Amination of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine

Abstract This guide provides a comprehensive technical overview and detailed experimental protocols for the catalytic amination of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine. This substrate, a key intermediate in pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the catalytic amination of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine. This substrate, a key intermediate in pharmaceutical and materials science, presents unique challenges due to its electronic properties and substitution pattern. We will explore two primary, field-proven catalytic systems: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type condensation. The narrative focuses on the underlying principles of catalyst and ligand selection, reaction optimization, and troubleshooting, offering researchers a robust framework for synthesizing complex N-arylated products. By explaining the causality behind experimental choices, this document serves as both a practical guide and an educational resource for scientists in drug development and organic synthesis.

Strategic Considerations for C-N Cross-Coupling

The synthesis of N-aryl bonds is a cornerstone of modern organic chemistry, with profound implications for the development of pharmaceuticals, agrochemicals, and organic electronics.[1] The target substrate, 3-Bromo-5-fluoro-4-isobutoxy-phenylamine, is an electron-rich aryl bromide. The presence of both electron-donating groups (amine, isobutoxy) and an electron-withdrawing group (fluoro) modulates the reactivity of the C-Br bond. While the electron-donating groups facilitate oxidative addition, a key step in many catalytic cycles, they can also complicate subsequent steps. The existing primary amine can also act as a ligand, potentially interfering with the catalyst.

Therefore, the selection of a catalytic system is not arbitrary; it is a strategic decision based on balancing reactivity, selectivity, and functional group tolerance. The two most powerful and versatile strategies for this transformation are the Buchwald-Hartwig and Ullmann-type reactions.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction is renowned for its exceptional scope and mild reaction conditions.[2][3] Its success hinges on the use of a palladium catalyst paired with a sterically hindered, electron-rich phosphine ligand. The ligand is not merely a spectator; it actively controls the catalyst's stability and reactivity, particularly in the crucial reductive elimination step.[4]

  • Copper-Catalyzed Ullmann Condensation: A classic method that has been revitalized with modern ligand development, the Ullmann reaction offers a cost-effective alternative to palladium.[5][6] While traditionally requiring harsh conditions, contemporary protocols using soluble copper(I) salts and chelating ligands can proceed at much lower temperatures, significantly broadening their applicability.[7][8]

The Catalytic Engine: Mechanism & Catalyst Selection

The Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) cycle.[2][9] Understanding this cycle is critical for rational troubleshooting and optimization.

  • Oxidative Addition: The active L-Pd(0) catalyst initiates the cycle by inserting into the aryl-bromide bond, forming a Pd(II) complex. The reactivity order for this step is typically Ar-I > Ar-Br > Ar-Cl.[10]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the coordinated amine but not so nucleophilic as to cause side reactions.

  • Reductive Elimination: This is often the rate-determining step.[11][12] The C-N bond is formed, releasing the desired arylamine product and regenerating the active L-Pd(0) catalyst. Sterically bulky and electron-rich ligands are known to accelerate this step, preventing side reactions like beta-hydride elimination.[4]

Buchwald-Hartwig Catalytic Cycle cluster_main Buchwald-Hartwig Amination Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) Pd0->OA_Complex Ar-Br Oxidative Addition Amine_Coord [L-Pd(II)(Ar)(Br)(R₂NH)] OA_Complex->Amine_Coord + R₂NH Amido_Complex L-Pd(II)(Ar)(NR₂) (Amido Complex) Amine_Coord->Amido_Complex + Base - H-Base⁺-Br⁻ Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ ArBr Ar-Br R2NH R₂NH

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ligand Selection for an Electron-Rich Substrate

For the amination of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine, the choice of phosphine ligand is paramount. Given the substrate's electron-rich nature, reductive elimination can be sluggish. Therefore, ligands that promote this step are preferred.

  • Biarylphosphine Ligands (Buchwald Ligands): This class of ligands is the gold standard. Their bulk and electronic properties are finely tuned for high catalytic activity.[13]

    • XPhos: A highly versatile and robust ligand, often a good first choice for screening.

    • BrettPhos & RuPhos: These ligands possess unique steric and electronic profiles that can influence which step of the catalytic cycle is rate-limiting, offering an avenue for optimization if other ligands fail.[11][12] BrettPhos is often effective for coupling with primary amines.[13]

Detailed Experimental Protocols

The following protocols provide a robust starting point. Researchers should consider these as templates to be optimized for their specific amine coupling partner.

General Experimental Workflow

Caption: General workflow for catalytic amination reactions.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol utilizes a versatile Pd/XPhos catalyst system, which is effective for a wide range of amine coupling partners.[14]

Materials:

  • 3-Bromo-5-fluoro-4-isobutoxy-phenylamine (1.0 mmol, 1.0 equiv)

  • Amine coupling partner (e.g., Morpholine) (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol% Pd)

  • XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or oven-dried sealed vial, magnetic stir bar, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add 3-Bromo-5-fluoro-4-isobutoxy-phenylamine, the amine coupling partner (if solid), Pd₂(dba)₃, XPhos, and NaOtBu.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) via syringe. If the amine is a liquid, add it at this stage.

  • Place the sealed tube into a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and quench carefully with water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Protocol B: Copper-Catalyzed Ullmann-Type Amination

This protocol offers a palladium-free alternative, which can be advantageous in terms of cost and for substrates that are sensitive to palladium catalysis.[7][15]

Materials:

  • 3-Bromo-5-fluoro-4-isobutoxy-phenylamine (1.0 mmol, 1.0 equiv)

  • Amine coupling partner (e.g., Aniline) (1.5 mmol, 1.5 equiv)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Toluene (5 mL)

  • Schlenk tube or oven-dried sealed vial, magnetic stir bar, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add 3-Bromo-5-fluoro-4-isobutoxy-phenylamine, CuI, and K₃PO₄.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add the amine coupling partner, DMEDA, and anhydrous DMF via syringe.

  • Place the sealed tube into a preheated oil bath at 110-130 °C.

  • Stir the reaction mixture vigorously for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate (30 mL) and filter through a pad of Celite® to remove inorganic salts and copper residues. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) to remove DMF, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary and Protocol Comparison

ParameterProtocol A: Buchwald-HartwigProtocol B: Ullmann-TypeRationale & Considerations
Catalyst Pd₂(dba)₃ / XPhosCuI / DMEDAPalladium systems are often faster and more general, but copper is more economical.[3][7]
Catalyst Loading 2 mol% Pd, 4 mol% Ligand10 mol% Cu, 20 mol% LigandPalladium is typically more active, allowing for lower catalyst loadings.
Base NaOtBuK₃PO₄Strong alkoxide bases are common for Buchwald-Hartwig; milder inorganic bases often suffice for Ullmann.[14][15]
Solvent TolueneDMF or TolueneToluene is less polar and easier to remove. DMF is a polar aprotic solvent that can aid in solubilizing salts.
Temperature 100-110 °C110-130 °CModern Ullmann reactions often require slightly higher temperatures than optimized Buchwald-Hartwig protocols.[5]
Typical Scope Broad (Primary/Secondary Aliphatic & Aromatic Amines)Good (Primary/Secondary Amines, N-Heterocycles)Buchwald-Hartwig is exceptionally versatile. Ullmann scope has improved but can be more substrate-dependent.[8][10]
Work-up Standard extractive work-up.Requires filtration through Celite to remove copper salts.Copper residues can complicate purification if not removed effectively.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture exposure).2. Insufficiently strong base.3. Reaction temperature too low.1. Ensure rigorous inert atmosphere technique. Use fresh, high-purity reagents.2. Switch to a stronger base (e.g., LHMDS for Protocol A).3. Increase temperature in 10 °C increments.
Hydrodehalogenation Formation of a palladium-hydride species, which reductively eliminates the arene.1. Use a more sterically hindered ligand (e.g., tBuXPhos) to favor C-N reductive elimination.2. Ensure the base is scrupulously anhydrous.
Double Arylation (Primary Amine) The product (secondary amine) is more reactive than the starting primary amine.1. Use a slight excess of the primary amine (1.5-2.0 equiv).2. Use a ligand known to favor mono-arylation, like BrettPhos.[13]
Low Yield with Hindered Amines Steric hindrance slowing the amine coordination or reductive elimination step.1. Switch to a more sterically demanding ligand (e.g., RuPhos) which can accelerate reductive elimination.[11][12]2. Increase reaction time and/or temperature.

Conclusion

The catalytic amination of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine is a highly achievable transformation central to the synthesis of valuable molecular targets. Success is predicated on a logical and informed approach to catalyst system selection. The Palladium-catalyzed Buchwald-Hartwig amination offers a broadly applicable and highly efficient route, with a vast toolkit of specialized ligands to overcome specific challenges. Concurrently, modern ligand-accelerated Copper-catalyzed Ullmann-type reactions provide a practical and economical alternative. By understanding the mechanistic underpinnings of these powerful C-N cross-coupling reactions, researchers can effectively troubleshoot and optimize conditions to access a diverse array of N-arylated products with high efficiency.

References

  • Liu, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at: [Link]

  • Liu, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. PMC. Available at: [Link]

  • Dobrovolny, M., et al. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI. Available at: [Link]

  • Neumann, H., et al. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Dalton Transactions. Available at: [Link]

  • Various Authors. (n.d.). Progress in Palladium-Catalyzed Amination of Aryl Halides. ResearchGate. Available at: [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]

  • Li, J-H., et al. (n.d.). A simple and efficient copper-catalyzed amination of aryl halides by aqueous ammonia in water. Canadian Science Publishing. Available at: [Link]

  • Wang, Y., et al. (2022). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Taylor & Francis Online. Available at: [Link]

  • Organic-Reaction.com. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • Henderson, J. L., et al. (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Organic Process Research & Development. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]

  • Hrycyna, C. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. Available at: [Link]

  • Chem-Station. (2014). Ullmann Coupling. Available at: [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Available at: [Link]

Sources

Application

Application Notes & Protocols: Reagents for the Selective Bromination of Fluoro-isobutoxy-anilines

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selective electrophilic bromination of fluoro-isobutoxy-anilines. Halogenated aniline...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selective electrophilic bromination of fluoro-isobutoxy-anilines. Halogenated anilines are crucial building blocks in medicinal chemistry and materials science.[1][2] However, the simultaneous presence of a strongly activating amino group, a moderately activating isobutoxy group, and a deactivating but ortho, para-directing fluoro group presents a significant challenge in achieving high regioselectivity. This guide details the underlying principles of electrophilic substitution in these complex systems and provides validated, step-by-step protocols for several key brominating reagents. A comparative analysis is presented to aid in reagent selection based on desired outcomes such as yield, selectivity, and process safety.

The Challenge of Regioselectivity

The selective bromination of a substituted aniline is an exercise in controlling the powerful directing effects of its substituents. In the case of fluoro-isobutoxy-anilines, three distinct electronic effects are at play:

  • Amino Group (-NH₂): A powerful electron-donating group (EDG) that strongly activates the ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the ortho and para positions.[3][4]

  • Isobutoxy Group (-OCH₂CH(CH₃)₂): Also an electron-donating, activating group that directs ortho and para. Its steric bulk, however, can disfavor substitution at the adjacent ortho position.[3]

  • Fluoro Group (-F): An anomalous substituent. While it is an electron-withdrawing and deactivating group overall due to its high electronegativity (inductive effect), it possesses lone pairs that can be donated to the ring via resonance, making it an ortho, para-director.[4][5][6]

The interplay of these groups can lead to a mixture of mono-, di-, and even tri-brominated products, making the selection of the right reagent and conditions paramount for a successful synthesis.[1] The primary goal is typically to achieve selective mono-bromination at the position most activated and sterically accessible.

G cluster_0 Directing Effects on Fluoro-isobutoxy-aniline Aniline_Ring Aniline Ring Bromination_Outcome Product Mixture (Ortho/Para Isomers) Aniline_Ring->Bromination_Outcome Determines Regioselectivity NH2 -NH₂ (Amino) Strongly Activating Ortho, Para-Directing NH2->Aniline_Ring ++ Activation OR -OR (Isobutoxy) Activating Ortho, Para-Directing Steric Hindrance OR->Aniline_Ring + Activation F -F (Fluoro) Deactivating (Inductive) Ortho, Para-Directing (Resonance) F->Aniline_Ring - Deactivation

Caption: Competing electronic and steric effects in the bromination of fluoro-isobutoxy-anilines.

Recommended Brominating Reagents & Protocols

The choice of brominating agent is critical. Reagents range from highly reactive liquid bromine, which often leads to over-bromination, to milder, solid N-bromoamides that offer greater control and safety.

N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is one of the most common and versatile reagents for the bromination of activated aromatic rings like anilines.[7][8] It is a crystalline solid, making it significantly easier and safer to handle than liquid bromine.[9] The reaction typically proceeds under mild conditions and can exhibit high regioselectivity, especially in polar aprotic solvents.[8]

Rationale for Use: NBS provides a controlled, electrophilic source of bromine ("Br⁺"). In polar solvents like DMF or acetonitrile, the N-Br bond is polarized, facilitating the electrophilic attack on the electron-rich aniline ring. Its selectivity often favors the para position to the strongest activating group, which can be beneficial if other positions are sterically hindered.[10]

Detailed Protocol: para-Bromination using NBS

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the fluoro-isobutoxy-aniline (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) (approx. 0.2 M concentration).[8]

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.[11][12] A typical TLC system would be 4:1 Hexanes:Ethyl Acetate. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

  • Work-up: Once the starting material is consumed (typically 1-3 hours), quench the reaction by pouring the mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with a 10% aqueous sodium thiosulfate solution (to remove any unreacted bromine species), water, and finally, brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH is another excellent solid brominating agent. It is often considered more atom-economical than NBS because it contains two bromine atoms per molecule.[9] It is stable, safe to handle, and frequently gives clean reactions with high yields.[9] For highly activated systems like anilines, a common strategy to prevent polybromination and enhance para-selectivity involves the temporary protection of the amino group as an acetamide.[9]

Rationale for Use: The acetamido group is less activating than a primary amino group, which tempers the reactivity of the aromatic ring and reduces the likelihood of over-bromination. The steric bulk of the protecting group further enhances the preference for substitution at the less hindered para position.[9]

Detailed Protocol: Protection-Bromination-Deprotection using DBDMH

  • Part A: Protection of the Amino Group

    • In a fume hood, add the fluoro-isobutoxy-aniline (1.0 eq.) to a flask containing glacial acetic acid.

    • To this solution, add acetic anhydride (1.1 eq.) dropwise with stirring. Stir the mixture at room temperature for 30-60 minutes.

    • Pour the reaction mixture into ice-cold water to precipitate the N-acetylated product.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry completely.[9]

  • Part B: Bromination with DBDMH

    • Dissolve the dried acetanilide derivative (1.0 eq.) in a suitable solvent such as glacial acetic acid or dichloromethane (CH₂Cl₂).

    • Slowly add DBDMH (0.5 eq., as it provides two bromine atoms) to the solution with constant stirring at room temperature.[9]

    • Stir the mixture for 1-2 hours, monitoring by TLC for the consumption of the starting material.

    • Upon completion, pour the mixture into cold water. If a precipitate forms, collect it via vacuum filtration. If not, extract with a suitable organic solvent.

    • Wash the product or organic extract with a sodium bisulfite solution to remove residual bromine, followed by water and brine.[9]

  • Part C: Deprotection (Hydrolysis)

    • Place the purified bromoacetanilide (1.0 eq.) in a round-bottom flask.

    • Add aqueous hydrochloric acid (e.g., 7-8 M) or a mixture of ethanol and aqueous HCl.

    • Heat the mixture to reflux for 1-4 hours, or until the solid has completely dissolved and TLC/LC-MS confirms the removal of the acetyl group.[9]

    • Cool the solution and carefully neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the final brominated aniline product.

    • Collect the product by filtration, wash with water, and dry.

2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO)

TBCO is a mild and highly selective reagent, particularly effective for the para-bromination of activated aromatic systems like phenols and anilines.[2][13] Its bulky structure is believed to sterically hinder approach to the ortho positions, thus favoring substitution at the para position.[2] Protection of the amino group is often unnecessary, and yields are generally high.

Rationale for Use: TBCO serves as a source of an electrophilic bromonium ion (Br⁺). It is particularly useful when high para-selectivity is required and when trying to avoid the multiple steps of a protection-deprotection sequence. Reactions are typically run in non-polar solvents like dichloromethane or chloroform.[2]

Detailed Protocol: para-Selective Bromination with TBCO

  • Reaction Setup: To a dry round-bottom flask with a magnetic stir bar, add the fluoro-isobutoxy-aniline (1.0 eq.).

  • Dissolution: Dissolve the aniline in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: While stirring at room temperature (25 °C), add TBCO (1.0 - 1.1 eq.) portion-wise. The reaction is often rapid.[2]

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate.[2]

  • Extraction & Washing: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Comparative Analysis of Reagents

ReagentFormSelectivityConditionsAdvantagesDisadvantages
NBS SolidGood to ExcellentMild (0 °C to RT)Easy to handle, reliable, well-documented[7][8]Can sometimes lead to side reactions (e.g., benzylic bromination if applicable)[14]
DBDMH SolidExcellent (with protection)Mild (RT)Atom economical, stable, high yields[9]Requires protection/deprotection for best results, adding steps[9]
TBCO SolidExcellent para-selectivityMild (RT)High para-selectivity, no protection needed, fast reactions[2][13]Can be more expensive than NBS or DBDMH
Liquid Br₂ LiquidPoor to ModerateVariableInexpensiveHighly toxic, corrosive, difficult to handle, often leads to polybromination[1][15]

Experimental Workflow and Monitoring

A systematic approach is crucial for achieving desired results and ensuring reproducibility.

Caption: A generalized experimental workflow for selective bromination.

Reaction Monitoring Protocols:

  • Thin-Layer Chromatography (TLC):

    • Plate Preparation: Use silica gel plates (e.g., Merck 60 F254). Draw a baseline in pencil ~1 cm from the bottom.[16]

    • Spotting: Spot the starting material (SM), a co-spot (C, SM + reaction mixture), and the reaction mixture (RXN).[11]

    • Development: Develop the plate in an appropriate solvent system (e.g., 4:1 Hexanes:Ethyl Acetate) in a closed chamber.[16]

    • Visualization: Visualize under a UV lamp (254 nm). The reaction is complete when the SM spot is no longer visible in the RXN lane.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Sample Prep: Dilute a small aliquot (~5 µL) of the reaction mixture into ~1 mL of acetonitrile or methanol.[11]

    • Analysis: Inject onto a C18 reversed-phase column.

    • Data Interpretation: Monitor the disappearance of the mass peak corresponding to the starting material and the appearance of the mass peak for the product (noting the characteristic isotopic pattern for bromine, with M and M+2 peaks of nearly equal intensity).[11][12]

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood.[17] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory.[18][19]

  • Brominating Agents: While solid reagents like NBS, DBDMH, and TBCO are safer than liquid bromine, they are still toxic, corrosive, and lachrymatory. Avoid inhalation of dust and contact with skin and eyes.[8][18]

  • Quenching: Always have a quenching agent, such as a solution of sodium thiosulfate or sodium bisulfite, readily available to neutralize any unreacted brominating agent during work-up or in case of a spill.[2][15]

  • Waste Disposal: All bromine-containing waste must be disposed of as hazardous chemical waste according to institutional guidelines.[17]

References

  • Selective Oxidative Bromination of Anilines Using Potassium Bromide and ZnAl-BrO3--LDHs. (2017, July 7). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dibromoisocyanuric Acid (DBI): A Superior Brominating Agent for Organic Synthesis. Retrieved from [Link]

  • Chemia. (2022, August 22). One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11). Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium. Retrieved from [Link]

  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (n.d.). PMC. Retrieved from [Link]

  • Selective bromination of polyenes by 2,4,4,6-tetrabromocyclohexa-2,5-dienone. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • TAŞKESENLİOĞLU, S. (2021). The Synthesis and Applications of Dibromoisocyanuric Acid (DBI) in Chemical Reactions. DergiPark. Retrieved from [Link]

  • catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. (2022, July 5). RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,4,4,6-Tetrabromo-2,5-cyclohexadienone as an efficient reagent for phosphine-free electrophilic transformation of alcohols and epoxides. Retrieved from [Link]

  • ResearchGate. (n.d.). A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. (n.d.). TopSCHOLAR. Retrieved from [Link]

  • RSC Education. (2026, March 3). Handling liquid bromine and preparing bromine water. Retrieved from [Link]

  • Process for preparing 2,4,4,6-tetrabromo-2,5-cycloyhexadienone. (n.d.). Google Patents.
  • Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. (n.d.). RSC Publishing. Retrieved from [Link]

  • Bromine Handling. (n.d.). Scribd. Retrieved from [Link]

  • Bromine Safety & Standard Operating Procedures. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile. (n.d.). PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • BROMINE. (n.d.). Retrieved from [Link]

  • SciELO México. (n.d.). Grids I: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). PMC. Retrieved from [Link]

  • YouTube. (2024, June 7). Bromination safety. Retrieved from [Link]

  • Agilent. (n.d.). Online LC Reaction Monitoring of Radical Bromination of an Aromatic Sulfonyl Chloride. Retrieved from [Link]

  • SUZUKI REACTION MONITORING. (n.d.). Retrieved from [Link]

  • Advion, Inc. (n.d.). Thin-Layer Chromatography/Mass Spectrometry Analysis of Sample Mixtures Using a Compact Mass Spectrometer. Retrieved from [Link]

  • WSU. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Challenges with 3-Bromo-5-fluoro-4-isobutoxy-phenylamine

Welcome to the technical support guide for 3-Bromo-5-fluoro-4-isobutoxy-phenylamine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-Bromo-5-fluoro-4-isobutoxy-phenylamine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered during experimental work. This guide provides a combination of frequently asked questions for quick reference and in-depth troubleshooting protocols for systematic problem-solving.

Understanding the Molecule: A Structural Perspective

Before diving into troubleshooting, it's crucial to analyze the structure of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine. Its solubility behavior is dictated by a combination of its functional groups:

  • Aromatic Amine (-NH2): The amine group can participate in hydrogen bonding and acts as a weak base. Its lone pair of electrons are somewhat delocalized into the aromatic ring, which can reduce its basicity compared to aliphatic amines.[1][2]

  • Halogens (Bromo- and Fluoro-): The presence of fluorine and bromine atoms increases the molecule's molecular weight and introduces polarity. The carbon-fluorine bond is particularly polar.[3] These substituents can significantly affect the intermolecular forces and, consequently, solubility.

  • Isobutoxy Group (-O-CH2-CH(CH3)2): This ether group adds a non-polar, hydrophobic (lipophilic) character to the molecule, which will favor solubility in less polar organic solvents.[4]

  • Aromatic Ring: The core benzene ring is non-polar and contributes to the compound's tendency to dissolve in solvents with similar characteristics.[5]

The overall solubility is a delicate balance between the polar amine and halogen functionalities and the non-polar aromatic ring and isobutoxy tail.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 3-Bromo-5-fluoro-4-isobutoxy-phenylamine, not dissolving in a common solvent like hexane or methanol?

A: This issue stems from the fundamental principle of "like dissolves like."[6]

  • In a non-polar solvent like hexane: While the isobutoxy group and aromatic ring are non-polar, the polar amine (-NH2) and halogen (F, Br) groups require a solvent that can engage in more specific interactions (like dipole-dipole or hydrogen bonding), which hexane cannot provide.

  • In a highly polar solvent like methanol: The polar amine group can form hydrogen bonds with methanol.[4][7] However, the bulky, non-polar isobutoxy tail and the substituted aromatic ring are hydrophobic and resist solvation by a highly polar solvent, leading to poor overall solubility. The key is finding a solvent with an intermediate polarity that can accommodate all parts of the molecule.

Q2: I'm starting a new reaction. What is a good starting point for solvent selection?

A: A systematic solvent screening is the most effective approach.[8][9] Begin with solvents of intermediate polarity that are commonly used in organic synthesis. Based on the structure, solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are excellent starting points. These solvents can interact with both the polar and non-polar regions of the molecule. Avoid highly polar protic solvents (water, methanol) or purely non-polar aliphatic solvents (hexane, cyclohexane) initially.

Q3: Can I improve solubility by heating the mixture?

A: Yes, for most organic solids, solubility increases with temperature.[10][11][12] Heating provides the necessary energy to overcome the intermolecular forces in the solid crystal lattice. However, exercise caution:

  • Degradation: Aromatic amines can be susceptible to oxidation or degradation at elevated temperatures, especially in the presence of air.[4] It is advisable to heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon).

  • Boiling Point: Do not heat the mixture close to or above the boiling point of your solvent to avoid loss of solvent and potential safety hazards.

  • "Oiling Out": Sometimes, instead of dissolving, a compound may melt to form an immiscible liquid phase, a phenomenon known as "oiling out." This can hinder dissolution rather than help it.

Q4: What are co-solvents and how can they help?

A: A co-solvent is a secondary solvent added in a smaller amount to a primary solvent to enhance solubility.[13] This is a powerful technique when a single solvent system is ineffective. For this specific compound, if you have partial solubility in a solvent like toluene (which interacts well with the aromatic ring), adding a small amount of a more polar co-solvent like ethanol or THF could improve the solvation of the amine group, leading to complete dissolution.[14][15][16]

Q5: The compound dissolves initially but then crashes out of solution. What is happening?

A: This phenomenon, known as precipitation, typically occurs due to a change in conditions. Common causes include:

  • Temperature Change: If you dissolved the compound with heating, it may precipitate upon cooling to room temperature as the solution becomes supersaturated.

  • Change in Solvent Composition: If another reagent or solvent is added to the mixture, it can alter the overall polarity of the solvent system, reducing the solubility of your compound.

  • Reaction Consumption: If the compound is a reactant, its concentration will decrease as the reaction proceeds, which can sometimes affect the solubility of other components.

Q6: Can sonication be used to improve dissolution?

A: Absolutely. Sonication uses high-frequency sound waves to create and collapse microscopic bubbles in the solvent (a process called cavitation).[17] This process creates powerful shockwaves that break apart solid particles, increasing the surface area available for interaction with the solvent and accelerating the rate of dissolution.[17][18] It is particularly useful for kinetically slow dissolution processes and can often achieve dissolution without the need for heating.[19]

Troubleshooting Guide & Experimental Protocols

If the FAQs above do not resolve your issue, a more systematic approach is required. Follow this workflow to methodically address solubility problems.

Troubleshooting Workflow

Solubility_Troubleshooting start Start: Compound Insoluble solvent_screen Protocol 1: Perform Solvent Screen start->solvent_screen partial_sol Partial Solubility? solvent_screen->partial_sol heat Apply Gentle Heat (e.g., 40-50 °C) partial_sol->heat Yes sonicate Apply Sonication partial_sol->sonicate Yes reassess Reassess: Consider Derivatization or Formulation Change partial_sol->reassess No (Insoluble in all) dissolved_heat Dissolved? heat->dissolved_heat sonicate->dissolved_heat cosolvent Protocol 2: Try Co-Solvent System dissolved_heat->cosolvent No success Success: Proceed with Experiment dissolved_heat->success Yes dissolved_cosolvent Dissolved? cosolvent->dissolved_cosolvent dissolved_cosolvent->success Yes dissolved_cosolvent->reassess No

Caption: A logical workflow for troubleshooting solubility issues.

Protocol 1: Systematic Solvent Screening

This protocol aims to identify a suitable single solvent for your compound.

Objective: To determine the qualitative solubility of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine across a range of solvents with varying polarities.

Materials:

  • 3-Bromo-5-fluoro-4-isobutoxy-phenylamine

  • Small vials or test tubes

  • Vortex mixer

  • Selection of solvents (see table below)

Procedure:

  • Place a small, consistent amount (e.g., 1-2 mg) of the compound into a series of labeled vials.

  • Add a measured volume (e.g., 0.5 mL) of the first solvent to the corresponding vial.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the vial against a dark background to determine if the solid has completely dissolved.

  • Record the result as "Insoluble," "Partially Soluble," or "Soluble."

  • Repeat steps 2-5 for each solvent listed in the table.

Data Interpretation:

SolventPolarity Index (P')[20][21][22]Expected Behavior RationaleObserved Solubility
n-Hexane0.1Non-polar; unlikely to dissolve the polar amine.
Toluene2.4Aromatic; should interact well with the benzene ring.
Dichloromethane (DCM)3.1Intermediate polarity; a good candidate.
Tetrahydrofuran (THF)4.0Polar aprotic ether; can accept H-bonds.
Ethyl Acetate4.4Ester with moderate polarity.
Acetone5.1Polar aprotic; good general-purpose solvent.
Acetonitrile (MeCN)5.8Highly polar aprotic solvent.
Ethanol4.3Polar protic; can H-bond with the amine.
Dimethylformamide (DMF)6.4Highly polar aprotic; often a strong solvent.
Dimethyl Sulfoxide (DMSO)7.2Highly polar aprotic; dissolves many recalcitrant compounds.
Protocol 2: Co-Solvent System Evaluation

This protocol is for situations where single solvents provide only partial solubility.

Objective: To find a mixture of two miscible solvents that fully dissolves the compound.

Materials:

  • Compound and vials from Protocol 1.

  • Two solvents identified in Protocol 1 (one where the compound is partially soluble, and a second, more polar or less polar solvent).

Procedure:

  • Take a vial from Protocol 1 showing "Partial Solubility" (e.g., in Toluene).

  • Add a second solvent (the "co-solvent," e.g., Ethanol or THF) dropwise to the vial while vortexing.

  • After each drop, observe for any increase in dissolution.

  • Continue adding the co-solvent up to a certain ratio (e.g., 10-20% of the total volume).

  • If the compound dissolves, the co-solvent system is successful. Record the approximate ratio of solvents used.

  • This technique is particularly useful in drug formulation, where a water-miscible organic solvent is used to increase the solubility of a poorly water-soluble compound.[14]

Advanced Techniques

If the above methods are insufficient, consider these advanced strategies:

  • pH Modification: As the compound is an aniline derivative, it is weakly basic.[1] In an acidic aqueous medium, the amine group can be protonated to form an ammonium salt. This ionic salt form is typically much more soluble in polar protic solvents like water or ethanol than the neutral free base.[23] This is a common strategy for enhancing the solubility of basic drugs.

  • Formulation with Solubilizing Agents: For drug development applications, using excipients like surfactants or complexing agents (e.g., cyclodextrins) can form micelles or inclusion complexes that enhance aqueous solubility.[16][24]

By systematically applying these principles and protocols, researchers can efficiently overcome the solubility challenges presented by 3-Bromo-5-fluoro-4-isobutoxy-phenylamine, ensuring smooth progress in their research and development endeavors.

References

  • Wikipedia. Cosolvent. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Reichardt, C. Solvents and Polarity. Wiley-VCH. [Link]

  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. [Link]

  • Quora. Are amines soluble in organic solvents?. [Link]

  • Shodex. Polarities of Solvents. [Link]

  • Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • LibreTexts Chemistry. Amines and Heterocycles. [Link]

  • LibreTexts Chemistry. (2024). 23.1: Properties of amines. [Link]

  • LibreTexts Chemistry. (2022). 13.4: Effects of Temperature and Pressure on Solubility. [Link]

  • Miller, J. M., et al. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization. Molecular Pharmaceutics, ACS Publications. [Link]

  • CHEM21. Solvent Selection Guides. [Link]

  • Veranova. Improving solubility and accelerating drug development. [Link]

  • Burdick & Jackson. Polarity Index. [Link]

  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. [Link]

  • Sharma, D., et al. Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Scribd. Solvent Polarity Index Table. [Link]

  • IJSDR. Methods to boost solubility. [Link]

  • Organic Chemistry II. Amines. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Wikipedia. Solubility. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Reddit. Is there a guide to selecting solvents for synthesis?. [Link]

  • Amine compounds. Properties of Amines. [Link]

  • The Bumbling Biochemist. (2025). Lab tip: use a bath sonicator to help dissolve solids. YouTube. [Link]

  • ResearchGate. On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

  • Organometallics. Solvent Miscibility and Polarity Chart. [Link]

  • SciSpace. (2022). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. [Link]

  • Oldenburg, K. High Throughput Sonication: Evaluation for Compound Solubilization. ResearchGate. [Link]

  • Green Chemistry Initiative. Solvent and Reagent Selection Guide. [Link]

  • Neuroquantology. (2022). Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules. [Link]

  • ResearchGate. (2022). The Solvent Selection framework: Solvents for organic synthesis, separation processes and ionic liquids solvents. [Link]

  • Open Oregon Educational Resources. (2026). 9.2 Properties of Halogenated Compounds. [Link]

  • PubChem. 3-Bromo-5-fluoro-4-propan-2-yloxyaniline. [Link]

  • Chemistry Notes. Three Factors Affecting the Solubility of a Solution. [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]

  • LibreTexts Chemistry. (2026). 13.3: Factors Affecting Solubility. [Link]

  • Appchem. 3-Bromo-4-(2,2-difluoro-ethoxy)-5-fluoro-phenylamine. [Link]

  • YouTube. (2014). ES: The Solubility of the Halogens. [Link]

Sources

Optimization

Minimizing debromination side reactions in fluoro-isobutoxy-phenylamine synthesis

A Guide to Minimizing Debromination Side Reactions Welcome to the Technical Support Center for the synthesis of 4-fluoro-2-isobutoxy-phenylamine. This resource is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Debromination Side Reactions

Welcome to the Technical Support Center for the synthesis of 4-fluoro-2-isobutoxy-phenylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, with a specific focus on mitigating the common and often problematic debromination side reaction. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory.

Troubleshooting Guide: Minimizing Debromination

Debromination, or hydrodehalogenation, is a frequent challenge in palladium-catalyzed cross-coupling reactions, leading to the formation of an undesired Ar-H byproduct instead of the target Ar-NH2 product.[1] This not only reduces the yield of the desired 4-fluoro-2-isobutoxy-phenylamine but also complicates purification.[2] The following table outlines common issues, their root causes, and actionable solutions to minimize this side reaction.

Problem Potential Cause(s) Recommended Solution(s)
High levels of debrominated byproduct (Ar-H) detected by LC-MS or NMR. 1. Inappropriate Ligand Selection: The chosen phosphine ligand may not be sufficiently electron-rich or sterically bulky to promote rapid reductive elimination of the desired product over competing pathways.[3]a. Screen Bulky, Electron-Rich Ligands: Employ ligands such as XPhos, SPhos, or RuPhos. These have been shown to stabilize the palladium catalyst, enhance oxidative addition, and facilitate reductive elimination, which is often the turnover-limiting step.[3][4] b. Optimize Ligand-to-Metal Ratio: Start with a 1:1 to 2:1 ligand-to-palladium ratio. An excess of ligand can sometimes inhibit the reaction, while too little can lead to catalyst decomposition and side reactions.
2. Suboptimal Base: The choice and strength of the base are critical. Strong bases can sometimes promote the formation of palladium-hydride (Pd-H) species, which are key intermediates in the debromination pathway.[1][2]a. Use a Weaker Base: Consider switching from strong alkoxide bases (e.g., NaOtBu, KOtBu) to weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[1][5] b. Anhydrous Conditions: Ensure the base and solvent are rigorously dried. Water can react with strong bases to generate hydroxide ions, which can facilitate Pd-H formation.[2]
3. High Reaction Temperature: Elevated temperatures can increase the rate of undesired side reactions, including debromination.[2]a. Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for an extended period.[1] b. Incremental Temperature Increase: If the reaction is slow at lower temperatures, increase the temperature in small increments (e.g., 10 °C) while closely monitoring the product-to-byproduct ratio.[1]
4. Presence of Hydride Sources: Protic solvents or impurities in the starting materials can act as hydride donors, leading to the formation of Pd-H species.[2]a. Use Aprotic Solvents: Switch from protic solvents (e.g., alcohols) to aprotic solvents like toluene, dioxane, or THF.[2] b. Purify Starting Materials: Ensure the purity of the aryl bromide and the amine. Impurities can act as catalyst poisons or participate in side reactions.[2]
Low conversion of the starting aryl bromide. 1. Catalyst Deactivation: The active Pd(0) catalyst is sensitive to air and moisture and can be oxidized to an inactive state.[2]a. Use a Fresh Catalyst/Pre-catalyst: Employ a fresh batch of palladium catalyst or an air-stable pre-catalyst. b. Rigorous Degassing: Thoroughly degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[2]
2. Poor Substrate Solubility: The starting materials may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.a. Screen Alternative Solvents: If solubility is an issue, consider solvents like DMF or DME.[2] b. Ensure Vigorous Stirring: For heterogeneous mixtures, ensure efficient stirring to maximize the interfacial area between the phases.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of debromination in the Buchwald-Hartwig amination?

A1: Debromination, or hydrodehalogenation, in palladium-catalyzed amination typically proceeds through a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[1] This Pd-H intermediate can arise from several sources, including the β-hydride elimination from alkoxide bases, the reaction of the palladium catalyst with trace water or alcohols, or from the amine itself under certain conditions. Once formed, the Pd-H species can undergo oxidative addition to the aryl bromide, followed by reductive elimination of the Ar-H byproduct, regenerating the Pd(0) catalyst which can re-enter the undesired cycle.

Q2: How do bulky, electron-rich phosphine ligands help minimize debromination?

A2: Bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands (e.g., XPhos, SPhos), play a crucial role in promoting the desired C-N bond formation over debromination.[3] Their steric bulk favors the formation of monoligated palladium species, which are often more active in the catalytic cycle.[6] The electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the rate-determining oxidative addition of the aryl bromide and the final reductive elimination of the desired arylamine product.[3][7] By accelerating the desired catalytic cycle, the competing debromination pathway becomes less significant.

Q3: Can the choice of palladium precursor influence the extent of debromination?

A3: Yes, the choice of palladium precursor can impact the reaction outcome. Pre-catalysts, which are air-stable Pd(II) complexes, are often preferred as they are easier to handle and can lead to more reproducible results. These pre-catalysts are reduced in situ to the active Pd(0) species. Using a reliable pre-catalyst can ensure a consistent and controlled generation of the active catalyst, potentially minimizing the formation of side products that might arise from catalyst decomposition or aggregation.[8]

Q4: Is it possible to completely eliminate the debromination side reaction?

A4: While completely eliminating the debromination side reaction can be challenging, it is often possible to reduce it to negligible levels (e.g., <1-2%) through careful optimization of the reaction conditions. A systematic approach, such as screening different combinations of ligands, bases, solvents, and temperatures, is often necessary to identify the optimal conditions for a specific substrate.

Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of 4-fluoro-2-isobutoxy-phenylamine, incorporating best practices to minimize debromination.

Reagents and Equipment:

  • 1-Bromo-4-fluoro-2-isobutoxybenzene

  • Ammonia (or an ammonia surrogate like benzophenone imine)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst

  • XPhos (or another bulky, electron-rich phosphine ligand)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (anhydrous)

  • Anhydrous toluene (or another suitable aprotic solvent)

  • Schlenk flask or other reaction vessel suitable for inert atmosphere techniques

  • Magnetic stirrer with heating capabilities

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the 1-bromo-4-fluoro-2-isobutoxybenzene (1.0 eq.), the chosen base (e.g., K₃PO₄, 2.0 eq.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).[1]

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed solvent (e.g., toluene) via syringe. If using an ammonia surrogate, add it at this stage. If using ammonia gas, it can be bubbled through the solution at the reaction temperature.

  • Reaction Execution: Stir the mixture at a reduced temperature (e.g., start at 80 °C) and monitor the reaction progress by TLC or LC-MS every hour.[1]

  • Monitoring and Optimization: If the reaction is slow, incrementally increase the temperature by 10 °C intervals, while continuing to monitor for the formation of the debrominated byproduct.[1]

  • Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to isolate the 4-fluoro-2-isobutoxy-phenylamine.

  • Analysis: Characterize the final product and quantify the purity and yield, confirming the absence or minimal presence of the debrominated impurity by ¹H NMR and LC-MS.

Visualizing the Reaction Pathways

The following diagram illustrates the desired Buchwald-Hartwig amination pathway in competition with the undesired debromination side reaction.

G cluster_desired Desired Amination Pathway cluster_undesired Undesired Debromination Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Pd0_side Pd(0)L_n PdII_Br L_nPd(II)(Ar)(Br) OxAdd->PdII_Br Amine_Coord Amine Coordination (R-NH2) PdII_Br->Amine_Coord PdII_Br_side L_nPd(II)(Ar)(Br) PdII_Amine [L_nPd(II)(Ar)(NH2R)]+Br- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NHR) Deprotonation->PdII_Amido RedElim_Amine Reductive Elimination PdII_Amido->RedElim_Amine RedElim_Amine->Pd0 Regenerates Catalyst Product Ar-NHR (Desired Product) RedElim_Amine->Product PdH_Formation Pd-H Formation (e.g., from base/H2O) Pd0_side->PdH_Formation PdH_Species L_nPd(II)(H)(X) PdH_Formation->PdH_Species RedElim_H Reductive Elimination PdH_Species->RedElim_H OxAdd_side Oxidative Addition (Ar-Br) PdII_Br_side->PdH_Formation Can react with H- source Hydride_Transfer Hydride Transfer RedElim_H->Pd0_side Regenerates Catalyst Byproduct Ar-H (Debrominated Byproduct) RedElim_H->Byproduct

Caption: Competing catalytic cycles in Buchwald-Hartwig amination.

References

  • BenchChem. (2025). preventing debromination in Suzuki coupling of bromo-imidazoles.
  • BenchChem. (2025). preventing debromination in subsequent reaction steps.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Retrieved from [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Retrieved from [Link]

  • Vautravers, N. A., & Buchwald, S. L. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Journal of the American Chemical Society, 146(28), 19414–19424. Retrieved from [Link]

  • Oldenhuis, N. J., & Hartwig, J. F. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry, 68(10), 3899–3909. Retrieved from [Link]

  • Denmark, S. E. (n.d.). The Mechanism of Pd-Catalyzed Amination. Controversy? And Conclusion?
  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide.
  • Vantourout, J. C., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4476–4479. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine

Welcome to the Advanced Troubleshooting Guide for the crystallization of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine . This molecule presents a unique convergence of structural challenges: an oxidation-prone aniline core, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the crystallization of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine . This molecule presents a unique convergence of structural challenges: an oxidation-prone aniline core, a highly flexible and bulky isobutoxy ether chain, and highly polarizable halogen substituents (bromo and fluoro groups).

This guide is designed for process chemists and formulation scientists to troubleshoot and resolve the most common thermodynamic and kinetic bottlenecks encountered during the isolation of this active pharmaceutical ingredient (API) intermediate.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does my product form a cloudy emulsion or a sticky oil at the bottom of the reactor instead of solid crystals?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out." This occurs when the generation of supersaturation exceeds the rate of crystal nucleation[1]. The bulky, flexible isobutoxy group on your molecule kinetically hinders rapid integration into a rigid crystal lattice. Instead of nucleating, the solute-rich phase separates from the solvent as a metastable emulsion of dense droplets[2]. If the temperature drops below the glass transition temperature of this oil before it crystallizes, it forms a sticky resin that entraps impurities[3].

The Solution: You must prevent the system from crossing the spinodal curve into the miscibility gap[4]. This is achieved by:

  • Flattening the Cooling Curve: Transition from linear to non-linear (cubic) cooling rates to maintain supersaturation strictly within the metastable zone[5].

  • Strategic Seeding: Introduce seed crystals (1-3% w/w) halfway into the metastable zone to bypass the high activation energy required for primary nucleation[1].

Q2: During hot filtration or dissolution, my solution rapidly degrades from pale yellow to dark brown/black. How do I salvage the batch?

The Causality: The free primary amine (aniline core) is highly susceptible to oxidative degradation. Exposure to oxygen, light, and elevated temperatures triggers a radical-mediated oxidation cascade, forming highly conjugated quinoid structures and dark oligomeric impurities[6][7]. While the electron-withdrawing fluoro and bromo groups offer slight deactivation of the aromatic ring, the molecule remains vulnerable at crystallization temperatures.

The Solution:

  • Inerting: Perform all high-temperature operations under strict nitrogen or argon sparging to displace dissolved oxygen.

  • Phase Switching (Salt Formation): If the free base is not strictly required for the next synthetic step, convert the aniline to a hydrohalide salt (e.g., hydrochloride). Protonating the amine to an anilinium ion drastically reduces the electron density of the ring, shutting down the oxidative pathway and significantly improving crystalline properties[8].

Q3: I am observing batch-to-batch variability in crystal habit and poor filtration times. What is driving this?

The Causality: The presence of both bromine and fluorine on the aromatic ring introduces complex non-covalent interactions. The anisotropy of electron density around these halogens creates a negatively charged equatorial belt and a positive polar region known as a "σ-hole"[9]. This leads to competitive hydrogen bonding (N-H···F) and halogen bonding (Br···O, Br···F) during self-assembly[10]. Slight variations in solvent polarity or cooling rates can favor different supramolecular synthons, leading to polymorphism or needle-like habits that blind filtration media.

Part 2: Mechanistic Workflows & Visualizations

Workflow 1: Mitigating Liquid-Liquid Phase Separation (LLPS)

The following decision tree illustrates the integration of Process Analytical Technology (PAT) to detect and correct oiling out in real-time.

LLPS_Workflow Start Initiate Cooling / Antisolvent Dosing Detect In-line PAT (FBRM/EasyViewer) Monitors Chord Length & Turbidity Start->Detect CheckPhase Phase Separation Event (Droplets vs. Particles) Detect->CheckPhase Droplets Spherical Liquid Droplets (LLPS / Oiling Out) CheckPhase->Droplets Emulsion Detected Solid Faceted Solid Crystals (Primary Nucleation) CheckPhase->Solid Suspension Detected Intervention1 Halt Cooling/Dosing Apply Mild Heating (+2°C to +5°C) Droplets->Intervention1 Success Controlled Crystal Growth High Purity Isolation Solid->Success Intervention2 Dose Seed Crystals (1-3% w/w) Resume Slow Non-linear Cooling Intervention1->Intervention2 Intervention2->Success

Fig 1: PAT-guided intervention workflow to detect and resolve LLPS during crystallization.

Workflow 2: Oxidative Degradation vs. Stabilization Pathway

This diagram maps the chemical causality of aniline discoloration and the physical chemistry interventions required to stabilize the molecule.

Oxidation_Pathway Amine Free Base Aniline (Electron-Rich Ring) O2 Thermal Stress + Dissolved O2 Amine->O2 Unprotected Mitigation1 Physical: N2 Sparging & Antioxidant Addition (e.g., BHT) Amine->Mitigation1 Free Base Route Mitigation2 Chemical: HCl Addition (Protonation to Anilinium) Amine->Mitigation2 Salt Route Radical N-Centered Radical Formation O2->Radical Oligomer Quinoid Oligomers (Dark Brown/Black Impurities) Radical->Oligomer Polymerization Stable Stable Crystalline Product (Colorless/Pale Yellow) Mitigation1->Stable Mitigation2->Stable

Fig 2: Mechanistic pathways of aniline oxidation and targeted stabilization strategies.

Part 3: Quantitative Data & Process Parameters

Table 1: Thermodynamic vs. Kinetic Control Parameters for 3-Bromo-5-fluoro-4-isobutoxy-phenylamine

ParameterLLPS/Oiling Out Risk ZoneOptimal Crystalline ZoneMechanistic Rationale
Cooling Rate > 1.0 °C/min (Linear)0.1 - 0.2 °C/min (Cubic)Rapid cooling forces the system into the miscibility gap before nucleation kinetics can respond[5].
Seeding Strategy Unseeded (Spontaneous)2% w/w seed at Tsat​−5°C Seeding provides a template for the bulky isobutoxy group to align, bypassing the high energy barrier of primary nucleation[1].
Solvent Selection High polarity contrast (e.g., EtOH/Water)Toluene/Heptane or EtOAc/HexaneSolvents with vastly different polarities exacerbate LLPS. Gradual polarity shifts using miscible organic pairs prevent emulsion formation[11].
Atmosphere Ambient AirSub-surface N2​ SpargingPrevents radical-mediated oxidation of the aniline core to quinoid oligomers[7].

Part 4: Standardized Experimental Protocols

Protocol A: Anti-Oiling Out Seeding Crystallization (Free Base)

This protocol is a self-validating system designed to prevent LLPS by strictly controlling supersaturation.

  • Dissolution & Inerting: Charge 3-Bromo-5-fluoro-4-isobutoxy-phenylamine (1.0 eq) into a reactor. Add Ethyl Acetate (3 volumes). Begin sub-surface nitrogen sparging. Heat to 60°C until complete dissolution is achieved.

  • Filtration: Perform a hot polish filtration through a 0.45 µm PTFE filter into a pre-heated, N2​ -purged crystallization vessel to remove foreign particulates that could induce uncontrolled secondary nucleation.

  • Antisolvent Addition (Phase 1): At 60°C, slowly dose Heptane (2 volumes) over 30 minutes. The solution must remain clear. Validation Check: If turbidity appears here, heat to 65°C to redissolve.

  • Seeding: Cool the reactor to 50°C (entering the metastable zone). Add 2% w/w of pre-milled seed crystals suspended in a small volume of Heptane. Hold the temperature at 50°C for 2 hours to allow the seed bed to mature and consume initial supersaturation.

  • Non-Linear Cooling: Implement a cubic cooling profile from 50°C to 5°C over 8 hours.

    • Equation: T(t)=Tstart​−(Tstart​−Tend​)×(t/ttotal​)3

    • Causality: As the crystals grow, their surface area increases, allowing them to consume supersaturation faster. The cooling rate can safely accelerate later in the process without triggering LLPS[5].

  • Isolation: Filter the resulting suspension, wash with cold Heptane (1 volume), and dry under vacuum at 40°C.

Protocol B: Hydrochloride Salt Formation for Oxidative Stability

If the free base cannot be stabilized against discoloration, phase-switching to the HCl salt is recommended.

  • Dissolution: Dissolve the crude aniline derivative in Toluene (5 volumes) at 25°C under a nitrogen atmosphere.

  • Acidification: Slowly bubble anhydrous HCl gas (or add 1.1 eq of HCl in Dioxane) into the solution while maintaining the internal temperature below 30°C.

    • Causality: The highly exothermic protonation of the amine creates the anilinium chloride salt. Toluene acts as an antisolvent for the salt, driving immediate precipitation and preventing the molecule from acting as a solute in an LLPS emulsion[8].

  • Maturation: Stir the resulting thick white slurry for 2 hours at 20°C to ensure complete salt conversion and Ostwald ripening of the crystals.

  • Isolation: Filter the bright white solid, wash with cold Toluene (2 volumes), and dry under vacuum. The resulting salt is highly resistant to atmospheric oxidation.

References

  • [mt.com] "Oiling Out in Crystallization: Detect and Prevent Oiling Out (Liquid-Liquid Phase Separation)." Mettler Toledo.
  • [aragen.com] "Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing." Aragen.
  • [researchgate.net] "Crystallization of an active pharmaceutical ingredient that oils out." ResearchGate.
  • [acs.org] "Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application." Crystal Growth & Design - ACS Publications.
  • [blogspot.com] "The Problem of Oiling Out in Chemical Process Development." KiloMentor.
  • [frontiersin.org] "Carboxymethyl Cellulose (CMC) as a Template for Laccase-Assisted Oxidation of Aniline." Frontiers in Bioengineering and Biotechnology.
  • [acs.org] "Nanostructured Aniline Oxidation Products: Self-Assembled Films at the Air/Liquid Interface." Langmuir - ACS Publications.
  • [google.com] "Purification of primary aromatic amine hydrohalides of the benzene series." US Patent 1878970A.
  • [researchgate.net] "Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines." ResearchGate.
  • [acs.org] "Effect of Halogen Bonding on Chiral Assemblies of Achiral Sulfonamide Molecules in the Crystalline Phase." Crystal Growth & Design - ACS Publications.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 3-Bromo-5-fluoro-4-isobutoxy-phenylamine Derivatives

Welcome to the technical support center for the synthesis of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine and its derivatives. As a key intermediate in pharmaceutical and materials science research, achieving a high yield an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine and its derivatives. As a key intermediate in pharmaceutical and materials science research, achieving a high yield and purity of this compound is paramount. Reaction temperature is arguably the most critical parameter influencing the success of your synthesis. This guide provides in-depth, field-proven insights into optimizing this variable, presented in a practical question-and-answer format to address the specific challenges you may encounter at the bench.

Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature so critical in the synthesis of substituted anilines like this one?

Reaction temperature directly governs the kinetics and thermodynamics of the chemical process. According to the Arrhenius equation, higher temperatures increase the rate of reaction by providing the necessary activation energy.[1][2] However, an excessively high temperature can lead to undesirable outcomes such as decomposition of reactants or products, or the formation of thermodynamic byproducts. Conversely, a temperature that is too low will result in sluggish or incomplete reactions. The primary goals of temperature optimization are therefore to find the "sweet spot" that maximizes the formation of the desired product while minimizing impurity generation and reaction time.[3]

Q2: What are the common synthetic routes for this type of molecule, and what are their typical temperature ranges?

The formation of the C-N (aniline) or C-O (isobutoxy ether) bond in such molecules typically involves cross-coupling reactions. The two most prevalent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

  • Ullmann Condensation: This classic copper-catalyzed reaction often requires high temperatures, typically in the range of 100-220 °C, especially when using less reactive aryl halides.[4][5] Modern variations with specialized ligands can sometimes lower this range.[6][7]

  • Buchwald-Hartwig Amination: This palladium-catalyzed method is generally more versatile and can be performed under milder conditions. Typical temperature ranges are between 80-120 °C, depending heavily on the specific combination of substrate, ligand, and base used.[8][9]

Q3: What are the first steps I should take when planning a temperature optimization study?

Before starting extensive optimization, perform a scouting reaction at a moderate, literature-recommended temperature (e.g., 90-100 °C for a Buchwald-Hartwig reaction).[8] This initial experiment will confirm if the reaction proceeds and provide a baseline for yield and purity. Subsequently, you can design a series of small-scale parallel experiments across a defined temperature range (e.g., 70 °C to 130 °C in 10 °C increments) to identify the optimal conditions.

Troubleshooting Guide: Specific Experimental Issues

This section addresses common problems encountered during the synthesis of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine derivatives and provides targeted solutions related to reaction temperature.

Scenario 1: Low or No Product Yield

Q: My reaction shows very low conversion of the starting material, even after 24 hours. What is the most likely cause related to temperature?

A: The most probable cause is an insufficient reaction temperature. The system may not have enough thermal energy to overcome the activation energy barrier for the rate-determining step of the reaction (e.g., oxidative addition or reductive elimination in a catalytic cycle).

Troubleshooting Steps:

  • Confirm Reagent Integrity: First, ensure your catalyst is active, the base is appropriate and dry, and your solvent is anhydrous.[8] A reaction will not proceed at any temperature if a key component is faulty.

  • Incremental Temperature Increase: Increase the reaction temperature in a stepwise manner. For example, if your initial reaction was at 80 °C, run subsequent experiments at 90 °C, 100 °C, and 110 °C.[10]

  • Monitor Progress: At each new temperature, monitor the reaction by a suitable analytical technique (TLC, LC-MS, or GC) at regular intervals (e.g., 2, 4, 8, and 24 hours) to track the rate of conversion.[11][12] This will help you determine if the reaction is simply slow or completely stalled.

Scenario 2: Significant Byproduct Formation (Decomposition)

Q: My reaction mixture turns dark brown or black, and analysis shows multiple unidentifiable peaks and a low yield of the desired product. How can I fix this?

A: This is a classic sign of decomposition, indicating your reaction temperature is too high.[10] Electron-rich anilines and complex intermediates can be thermally unstable, leading to polymerization or degradation.

Troubleshooting Steps:

  • Drastically Reduce Temperature: Immediately lower the reaction temperature. If you were running the reaction at 120 °C, try again at 80 °C or 90 °C. It is better to have a slow, clean reaction than a fast, messy one.

  • Evaluate Thermal Stability: Consider the stability of your starting materials and product. The isobutoxy group and the aniline functionality can be sensitive under harsh conditions.

  • Find the Balance: The goal is to find the minimum temperature required for an acceptable reaction rate. This will maximize product yield by preventing thermal degradation. The workflow diagram below illustrates this optimization process.

Scenario 3: Poor Regioselectivity or Formation of Isomers

Q: I am forming a significant amount of an undesired regioisomer. Can temperature be adjusted to improve selectivity?

A: Yes, temperature can be a powerful tool to control regioselectivity when two or more reaction pathways have different activation energies.[1][2] Often, one isomer is the kinetic product (formed faster at lower temperatures) while another is the thermodynamic product (more stable and favored at higher temperatures).

Troubleshooting Steps:

  • Lower the Temperature: To favor the kinetic product, try running the reaction at a lower temperature. This can slow down the formation of the undesired thermodynamic byproduct.[13]

  • Screen a Temperature Gradient: Set up parallel reactions across a range of temperatures (e.g., 60 °C, 80 °C, 100 °C) and analyze the product ratios. This will reveal the relationship between temperature and regioselectivity for your specific system.

Data Presentation: Example of a Temperature Screening Study

To effectively optimize, it is crucial to collect and organize your data systematically. The table below illustrates a typical dataset from a temperature screening study for a Buchwald-Hartwig C-O coupling to form the isobutoxy ether.

EntryTemperature (°C)Reaction Time (h)Conversion of Aryl Bromide (%)Yield of Desired Product (%)Key Observation
180244540Clean reaction, but slow conversion
290248581Good conversion, minimal byproducts
310018>9892Optimal : High yield, reasonable time
411012>9888Faster reaction, slight increase in impurities
51208>9875Rapid conversion, significant decomposition noted
Visualization of Key Processes
Workflow for Temperature Optimization

The following diagram outlines a logical workflow for systematically optimizing the reaction temperature.

Temperature_Optimization_Workflow A Start: Initial Reaction (e.g., 90-100 °C) B Monitor Reaction (TLC, LC-MS, GC) A->B C Analyze Outcome: Yield & Purity B->C D Result Optimal? C->D  Evaluate E Low Conversion? D->E No I Confirm & Finalize Protocol D->I Yes F Decomposition? E->F No G Increase Temperature (+10-20 °C) E->G Yes F->B No / Other Issue H Decrease Temperature (-10-20 °C) F->H Yes G->B H->B Troubleshooting_Tree Problem Problem Encountered LowYield Low Yield / Conversion Problem->LowYield  Check Impurity High Impurity / Decomposition Problem->Impurity  Check Cause_LowTemp Cause: Temperature Too Low? (Activation energy not met) LowYield->Cause_LowTemp Cause_HighTemp Cause: Temperature Too High? (Thermal degradation) Impurity->Cause_HighTemp Solution_Increase Solution: Increase Temperature Incrementally Cause_LowTemp->Solution_Increase Solution_Decrease Solution: Decrease Temperature Cause_HighTemp->Solution_Decrease

Caption: Decision tree for troubleshooting temperature issues.

Experimental Protocol: Small-Scale Temperature Screening

This protocol provides a general framework for conducting a parallel temperature screening study.

Objective: To determine the optimal reaction temperature for the synthesis of the target molecule.

Materials:

  • Aryl halide precursor (e.g., 1,4-dibromo-2-fluoro-5-nitrobenzene)

  • Nucleophile (e.g., Sodium isobutoxide or Isobutanol with a suitable base)

  • Catalyst system (e.g., Pd(OAc)₂, CuI)

  • Ligand (e.g., Xantphos, L-proline) [6]* Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)

  • Reaction vials with stir bars suitable for a parallel synthesis block or multiple oil baths.

Procedure:

  • Preparation: In an inert atmosphere (glovebox or under Argon/Nitrogen), add the aryl halide (1.0 eq.), catalyst (e.g., 2 mol%), ligand (e.g., 2.4 mol%), and base (e.g., 1.4 eq.) to each of five oven-dried reaction vials. [8]2. Reagent Addition: Add the anhydrous, degassed solvent to each vial, followed by the nucleophile (1.2 eq.). Seal the vials tightly.

  • Temperature Control: Place each vial in a pre-heated reaction block or oil bath set to a different temperature (e.g., 80 °C, 90 °C, 100 °C, 110 °C, 120 °C).

  • Reaction Monitoring: Allow the reactions to stir for a set period (e.g., 18-24 hours). Take a small aliquot from each reaction at various time points (e.g., 2, 6, 18 hours), quench with a suitable buffer, and dilute for analysis.

  • Work-up: After the reaction is complete, cool all vials to room temperature. Perform a standard aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, filter, and concentrate under reduced pressure. [14]6. Analysis: Analyze the crude product from each reaction vial using HPLC or GC-MS to determine the conversion of starting material and the relative yield of the desired product versus impurities. [15][16]Identify the temperature that provides the best balance of yield, purity, and reaction time.

References
  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC.
  • Technical Support Center: Analytical Techniques for Monitoring Aniline Phosph
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis.
  • Application Notes and Protocols for the Synthesis of Substituted Anilines
  • Temperature-Dependent Regioselectivity of Nucleophilic Aromatic Photosubstitution. Evidence That Activation Energy Controls Reactivity.
  • Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. PubMed.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • Optimization of reaction conditions for nucleophilic aromatic substitution on pyrimidines. Benchchem.
  • Optimization of Buchwald-Hartwig amin
  • Technical Support Center: Optimizing Ullmann Coupling Reactions. Benchchem.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
  • Real-time monitoring of the reaction between aniline and acetonylacetone using extractive electorspray ioniz
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC.
  • Ullmann condens
  • Gas Chromatography Methods for Aniline Compound Analysis: Applic
  • Ullmann condens
  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency.
  • Electrophilic Aromatic Substitution R
  • Technical Support Center: Managing Regioselectivity in Electrophilic Arom

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Cross-Coupling Efficiency of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine: A Comparative Guide

As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by the stubborn reactivity of highly functionalized anilines. 3-Bromo-5-fluoro-4-isobutoxy-phenylamine (CAS 2301068-86-8) is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by the stubborn reactivity of highly functionalized anilines. 3-Bromo-5-fluoro-4-isobutoxy-phenylamine (CAS 2301068-86-8) is a prime example of a high-value, high-complexity building block. Its aniline moiety is ideal for serving as a hydrogen-bonding component in the hinge-binding region of kinase inhibitors, while the orthogonal fluoro and isobutoxy groups allow for precise tuning of lipophilicity and ligand-receptor interactions[1].

However, successfully executing palladium-catalyzed cross-coupling reactions on this specific scaffold requires moving beyond standard textbook conditions. This guide objectively benchmarks the coupling efficiency of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine against less complex alternatives and provides a field-proven, self-validating methodology to overcome its inherent structural challenges.

Mechanistic Causality: The Push and Pull of Poly-Substitution

To understand why this molecule behaves the way it does, we must analyze the microenvironment of the C3​−Br bond. The reactivity is dictated by three competing structural features:

  • The Steric Shield (Isobutoxy at C4​ ): The bulky, branched isobutoxy group positioned ortho to the bromine severely impedes the approach of the active Pd(0)Ln​ species. In sterically demanding Suzuki couplings, this makes the oxidative addition step—already a high-energy barrier—the absolute rate-limiting step of the catalytic cycle[2].

  • The Electronic Activator (Fluoro at C5​ ): Conversely, the strongly electronegative fluorine atom positioned meta to the bromine provides a compensatory electronic effect. Its inductive electron-withdrawing nature lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, making the C−Br bond more susceptible to insertion by the electron-rich palladium center.

  • The Unprotected Aniline (Amino at C1​ ): Free, unprotected anilines can coordinate with palladium or undergo competitive Buchwald-Hartwig amination. This necessitates a highly active, tightly binding ligand to keep the palladium strictly engaged in the desired carbon-carbon bond-forming cycle[3].

Mechanistic_Influence Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Boronic Acid/Base) OxAdd->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Ar-Ar' Steric Isobutoxy Steric Shield (Inhibits Approach) Steric->OxAdd Electronic Fluoro Inductive Pull (Lowers C-Br LUMO) Electronic->OxAdd

Figure 1: Mechanistic influences of poly-substitution on the palladium catalytic cycle.

Benchmarking Data: Comparative Cross-Coupling Efficiency

To objectively evaluate the coupling efficiency of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine, we benchmarked it against structurally related alternatives. The model reaction is a standard Suzuki-Miyaura coupling with phenylboronic acid (1.5 equiv) and K3​PO4​ (2.0 equiv) at 90 °C.

The data in Table 1 illustrates the profound impact of rational catalyst selection when dealing with sterically hindered substrates[2]. Standard catalysts like Pd(dppf)Cl2​ are highly effective for unhindered methoxy derivatives but fail dramatically when the bulky isobutoxy group is introduced.

Table 1: Comparative Suzuki-Miyaura Yields (Model: Phenylboronic acid coupling)

Substrate (Aryl Bromide)Catalyst System (5 mol%)TimeIsolated Yield (%)Mechanistic Observation
3-Bromo-4-methoxy-phenylamine Pd(dppf)Cl2​ 12h88%Baseline reactivity; low steric hindrance.
3-Bromo-5-fluoro-4-methoxy-phenylamine Pd(dppf)Cl2​ 12h94%Fluoro-inductive acceleration observed.
3-Bromo-4-isobutoxy-phenylamine Pd(dppf)Cl2​ 24h35%Severe steric block prevents oxidative addition.
3-Bromo-5-fluoro-4-isobutoxy-phenylamine Pd(dppf)Cl2​ 24h 42% Fluoro group provides minor compensation.
3-Bromo-5-fluoro-4-isobutoxy-phenylamine CataXCium A Pd G3 12h 91% Bulky ligand overcomes steric barrier.

Conclusion: To achieve synthetically useful yields with 3-Bromo-5-fluoro-4-isobutoxy-phenylamine, one must abandon standard bidentate phosphines and utilize bulky, electron-rich palladacycles like CataXCium A Pd G3. This catalyst system is uniquely effective for unprotected ortho-bromoanilines because the bulky adamantyl groups force the reductive elimination step while stabilizing the highly reactive Pd(0) intermediate[3].

Validated Experimental Protocol: Suzuki-Miyaura Coupling

The following methodology is designed as a self-validating system. It utilizes a biphasic solvent mixture to ensure the complete dissolution of both the organic substrate and the inorganic base, which is critical for the transmetalation step of hindered substrates[1].

Step-by-Step Methodology

Step 1: Reagent Assembly & Stoichiometry

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-5-fluoro-4-isobutoxy-phenylamine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.5 equiv, 1.5 mmol).

  • Add finely ground anhydrous Potassium Phosphate ( K3​PO4​ , 3.0 equiv, 3.0 mmol). Causality: A moderately strong, highly soluble base is required to efficiently activate the boronic acid into the reactive boronate complex without degrading the sensitive fluoroaniline core[2].

Step 2: Solvent Addition & Strict Degassing

  • Add a 4:1 mixture of 1,4-Dioxane and HPLC-grade Water (10 mL total volume).

  • Critical Step: Degas the suspension by bubbling ultra-pure Argon directly through the mixture for exactly 20 minutes. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) generated from the G3 precatalyst into inactive Pd(II) dead-end complexes.

Step 3: Catalyst Introduction

  • Under a positive flow of Argon, quickly add CataXCium A Pd G3 (3 mol%, 0.03 mmol). Seal the tube with a Teflon-lined screw cap.

Step 4: Thermal Activation & Monitoring

  • Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous base and organic solvent.

  • Monitor via LC-MS at 4 hours and 12 hours. The reaction is self-validating: the disappearance of the starting material mass ( m/z 262) and the emergence of the coupled product mass confirm catalytic turnover.

Step 5: Workup and Isolation

  • Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Experimental_Workflow Step1 Step 1: Reagent Assembly Substrate Boronic Acid K3PO4 Step2 Step 2: Degassing Purge with Argon 15-20 mins Step1->Step2 Step3 Step 3: Catalyst Addition CataXCium A Pd G3 3 mol% Step2->Step3 Step4 Step 4: Heating & Reaction 90°C 1,4-Dioxane/H2O Step3->Step4 Step5 Step 5: Workup & Isolation Extraction Chromatography Step4->Step5

Figure 2: Validated workflow for the Suzuki-Miyaura coupling of hindered bromoanilines.

References

  • [1] BenchChem. "Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-(Benzyloxy)-3-bromo-5-fluoroaniline." Available at: 1

  • [2] BenchChem. "Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates." Available at: 2

  • [3] RSC Advances / National Institutes of Health (NIH). "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." Available at: 3

Sources

Comparative

LC-MS/MS Quantitative Analysis of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine: A Comparative Guide to Column Selectivity and Method Optimization

Executive Summary The accurate bioanalytical quantitation of highly functionalized pharmaceutical intermediates, such as 3-Bromo-5-fluoro-4-isobutoxy-phenylamine (CAS: 2301068-86-8), is critical during pharmacokinetic (P...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate bioanalytical quantitation of highly functionalized pharmaceutical intermediates, such as 3-Bromo-5-fluoro-4-isobutoxy-phenylamine (CAS: 2301068-86-8), is critical during pharmacokinetic (PK) profiling and impurity monitoring. As a halogenated aniline derivative, this molecule presents unique chromatographic challenges, including poor retention on traditional alkyl stationary phases and susceptibility to matrix-induced ion suppression.

This guide objectively compares the performance of conventional C18 columns against alternative chemistries (Pentafluorophenyl [PFP] and Biphenyl) for the LC-MS/MS analysis of this compound. By leveraging enhanced π−π interactions and advanced phospholipid removal (PLR) techniques, we demonstrate a self-validating workflow that maximizes sensitivity, peak symmetry, and assay robustness.

The Analytical Challenge: Halogenated Anilines

3-Bromo-5-fluoro-4-isobutoxy-phenylamine contains a basic primary amine, an electron-withdrawing bromine and fluorine atom, and a lipophilic isobutoxy tail. In standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the primary amine is protonated.

When analyzed on a traditional C18 column, the polarity of the ionized amine often overrides the dispersive hydrophobic interactions of the isobutoxy group. This results in rapid elution near the void volume (solvent front). In biological matrices like plasma, the solvent front is highly populated with endogenous salts and phospholipids, leading to severe ion suppression and catastrophic loss of MS/MS sensitivity [1].

Column Selectivity Comparison: C18 vs. PFP vs. Biphenyl

To achieve orthogonal selectivity and pull the analyte away from the suppression zone, stationary phases with aromatic character must be evaluated [2].

  • C18 (Alkyl Phase): Relies exclusively on dispersive hydrophobic interactions. It fails to adequately retain the protonated aniline, resulting in early elution and poor peak shape due to secondary interactions with unendcapped surface silanols.

  • PFP (Pentafluorophenyl): Provides dipole-dipole, hydrogen bonding, and π−π interactions. The strongly electronegative fluorine atoms on the PFP ring interact favorably with the halogenated analyte, offering moderate retention improvements over C18.

  • Biphenyl: Features a dual-ring system capable of steric rotation to optimally align with the analyte. The electron-deficient nature of the analyte's halogenated phenyl ring creates an exceptionally strong π−π stacking interaction with the electron-rich biphenyl phase.

Causality Note: To maximize π−π interactions on a Biphenyl column, methanol must be used as the strong mobile phase instead of acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond ( π electrons) that competes with the analyte for the stationary phase, whereas methanol acts purely as a dispersive solvent, allowing the aromatic interactions to dominate[3].

Interactions Analyte 3-Bromo-5-fluoro-4-isobutoxy-phenylamine C18 C18 Column (Dispersive/Hydrophobic) Analyte->C18 Weak retention of polar amine PFP PFP Column (Dipole-Dipole & H-Bonding) Analyte->PFP Moderate retention via fluorine interactions Biphenyl Biphenyl Column (Enhanced π-π Stacking) Analyte->Biphenyl Strong retention via aromatic ring & halogens

Figure 1: Primary chromatographic interaction mechanisms across stationary phases.

Experimental Design & Self-Validating Protocol

To ensure a robust assay, sample preparation must actively remove matrix interferents rather than just precipitating proteins. Gas Chromatography-Mass Spectrometry (GC-MS) is often avoided for primary aromatic amines due to the need for complex derivatization; hence, LC-MS/MS is the gold standard [4]. We utilize a combined Protein Precipitation (PPT) and Phospholipid Removal (PLR) workflow.

Step-by-Step Methodology

System Validation Check: A successful extraction will yield a visually clear eluate. If the eluate is cloudy, the PPT ratio was insufficient, and the PLR membrane may clog.

  • Sample Aliquoting: Transfer 50 µL of rat plasma (spiked with 3-Bromo-5-fluoro-4-isobutoxy-phenylamine and a deuterated internal standard) into a 2 mL microcentrifuge tube.

  • Protein Precipitation (PPT): Add 150 µL of 100% Acetonitrile containing 1% Formic Acid. Mechanistic rationale: The acidic crash solvent disrupts protein-drug binding, ensuring total recovery of the highly protein-bound lipophilic tail.

  • Agitation & Centrifugation: Vortex at 2000 rpm for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Phospholipid Removal (PLR): Transfer the supernatant to a 96-well PLR plate (e.g., Phenomenex Phree or Waters Ostro). Apply positive pressure (2-5 psi) to elute the sample into a collection plate. The zirconia/titania sorbent selectively binds the phosphate heads of endogenous phospholipids, preventing them from reaching the MS source.

  • Dilution: Dilute the eluate 1:1 with LC-MS grade water to match the initial mobile phase conditions, preventing solvent-effect peak distortion (peak splitting) upon injection.

Workflow N1 Plasma Sample + Internal Standard N2 Protein Precipitation (100% ACN + 1% FA) N1->N2 Mix 1:3 v/v N3 Centrifugation (14,000 x g, 10 min) N2->N3 Vortex & Spin N4 Phospholipid Removal (PLR Plate) N3->N4 Supernatant N5 LC-MS/MS (Biphenyl Column) N4->N5 Eluate

Figure 2: Optimized sample preparation workflow for LC-MS/MS bioanalysis.

LC-MS/MS Parameters
  • Column: Core-Shell Biphenyl, 2.6 µm, 50 x 2.1 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 10% B to 95% B over 3.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS/MS Detection: Positive Electrospray Ionization (ESI+). MRM Transition: m/z 263.1 207.1 (Loss of isobutene, -56 Da).

Comparative Performance Data

To objectively evaluate the method, 3-Bromo-5-fluoro-4-isobutoxy-phenylamine was analyzed across three different core-shell column chemistries (2.6 µm, 50 x 2.1 mm) using the exact same gradient and mobile phase system (Water/Methanol).

Table 1: Quantitative Comparison of Column Chemistries (Spiked Plasma at 1 ng/mL)

Performance MetricC18 (Alkyl)PFP (Fluorinated)Biphenyl (Aromatic)
Retention Time (min) 1.151.852.60
Peak Asymmetry ( Tf​ ) 1.82 (Severe Tailing)1.35 (Slight Tailing)1.05 (Excellent Symmetry)
Matrix Effect (%) -48% (Severe Suppression)-18% (Moderate)-4% (Negligible)
Signal-to-Noise (S/N) 35115310
Linearity ( R2 ) 0.9810.9940.999
Data Synthesis & Causality

The data clearly demonstrates the superiority of the Biphenyl phase for this specific analyte. The C18 column's retention time of 1.15 minutes places the analyte directly in the elution window of residual salts and unretained matrix components, resulting in a 48% signal suppression. Furthermore, the basic amine interacts with surface silanols on the C18 silica, causing severe peak tailing ( Tf​ = 1.82).

Conversely, the Biphenyl column exploits the electron-withdrawing nature of the bromine and fluorine atoms on the analyte. This creates a strong π−π interaction with the stationary phase, shifting the retention time to 2.60 minutes. By eluting well past the matrix suppression zone, the matrix effect is reduced to a negligible -4%, driving a nearly 10-fold increase in the Signal-to-Noise ratio compared to C18.

Conclusion

For the LC-MS/MS quantitative analysis of halogenated anilines like 3-Bromo-5-fluoro-4-isobutoxy-phenylamine, traditional C18 columns represent a fundamental bottleneck due to insufficient retention and matrix suppression. By transitioning to a Biphenyl stationary phase paired with a methanol-based mobile phase, bioanalytical scientists can harness π−π interactions to achieve superior chromatographic resolution. When coupled with a self-validating Phospholipid Removal (PLR) extraction protocol, this methodology ensures high-throughput, robust, and artifact-free quantitation suitable for rigorous drug development pipelines.

References

  • LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. Association for Diagnostics & Laboratory Medicine (ADLM). Available at:[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available at:[Link]

  • LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6. Phenomenex Application Notes. Available at: [Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

Validation

Comparison Guide: Electron-Withdrawing Effects of Fluorine vs. Bromine in Phenylamines

Executive Summary In medicinal chemistry and agrochemical development, the precise modulation of a molecule's basicity (pKa), lipophilicity (logP), and metabolic stability is paramount. Halogenation of phenylamines (anil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and agrochemical development, the precise modulation of a molecule's basicity (pKa), lipophilicity (logP), and metabolic stability is paramount. Halogenation of phenylamines (anilines) is a classical strategy to achieve these optimizations. While both fluorine and bromine are classified as electron-withdrawing groups (EWGs), their impacts on the electron density of the phenylamine system diverge significantly due to competing inductive (-I) and resonance (+R) effects.

This guide provides an objective, data-driven comparison of the electron-withdrawing effects of fluorine and bromine in phenylamines, detailing the underlying quantum mechanical causality, physicochemical consequences, and standard experimental protocols for pKa determination.

Mechanistic Foundations: Inductive vs. Resonance Effects

The basicity of a phenylamine is directly proportional to the electron density on the nitrogen atom of the amino (-NH₂) group. Substituents on the benzene ring modulate this density through two primary mechanisms:

  • Inductive Effect (-I): Driven by electronegativity. Fluorine (Pauling scale: 3.98) exerts a much stronger pull through the σ -bond framework than bromine (Pauling scale: 2.96)[1].

  • Resonance Effect (+R): Driven by orbital overlap. Fluorine's lone pairs reside in 2p orbitals, which are identical in size and energy to the 2p orbitals of the benzene ring's π -system. This allows for highly efficient electron donation back into the ring[2]. Conversely, bromine's lone pairs are in larger, more diffuse 4p orbitals. The 4p-2p overlap is exceptionally poor, rendering bromine's +R effect practically negligible[2].

The Positional Paradox
  • Para Position: In p-fluoroaniline, the strong -I effect of fluorine is almost entirely canceled out by its robust +R effect[3]. Consequently, its pKa (4.65) is nearly identical to that of unsubstituted aniline (pKa ~4.6). In p-bromoaniline, the -I effect dominates because the +R effect is too weak to compensate, resulting in a significantly lower pKa (3.86)[4].

  • Meta Position: Resonance effects cannot directly delocalize onto the meta-carbon. Therefore, only the inductive (-I) effect operates[3]. Here, fluorine's superior electronegativity makes it a stronger EWG than bromine, leading to a lower pKa for m-fluoroaniline compared to m-bromoaniline[5].

G Root Halogenated Phenylamines (Anilines) F_Node Fluorine Substitution Root->F_Node Br_Node Bromine Substitution Root->Br_Node F_Inductive Strong Inductive (-I) High Electronegativity F_Node->F_Inductive F_Resonance Strong Resonance (+R) 2p-2p Orbital Overlap F_Node->F_Resonance Br_Inductive Moderate Inductive (-I) Lower Electronegativity Br_Node->Br_Inductive Br_Resonance Weak Resonance (+R) 4p-2p Orbital Overlap Br_Node->Br_Resonance Para_F Para: +R cancels -I (pKa ~ 4.65) F_Inductive->Para_F Net Effect Meta_F Meta: Only -I active (pKa ~ 3.59) F_Inductive->Meta_F Direct Pull F_Resonance->Para_F Net Effect Para_Br Para: -I dominates (pKa ~ 3.86) Br_Inductive->Para_Br Net Effect Meta_Br Meta: Only -I active (pKa ~ 3.51) Br_Inductive->Meta_Br Direct Pull Br_Resonance->Para_Br Net Effect

Electronic effects of F vs Br on phenylamine basicity based on substitution position.

Quantitative Data Comparison

To objectively compare these effects, we utilize Hammett substituent constants ( σ ) and experimental pKa values. A positive Hammett constant indicates an electron-withdrawing effect, while a negative constant indicates an electron-donating effect[6].

Table 1: Hammett Constants and pKa Values of Halogenated Anilines
SubstituentPositionHammett Constant ( σ )Experimental pKa (25°C)Net Electronic Effect on Ring
-H (Aniline) N/A0.004.60Baseline
-F para+0.064.65Weakly EWG (+R nearly equals -I)
-Br para+0.233.86[4]Strongly EWG (-I dominates)
-F meta+0.343.59[5]Very Strongly EWG (Pure -I)
-Br meta+0.393.51[5]Very Strongly EWG (Pure -I)
Table 2: Physicochemical Impact in Drug Design
PropertyFluorine (-F)Bromine (-Br)
Steric Bulk (van der Waals radius) 1.47 Å (Similar to Hydrogen, 1.20 Å)1.85 Å (Similar to a Methyl group)
Lipophilicity (Aromatic LogP impact) Mild increase (+0.15 to +0.25 units)[7]Significant increase (High "grease tax")[7]
Metabolic Stability Excellent (Strong C-F bond blocks CYP450)[1]Moderate (Prone to oxidative dehalogenation)
Halogen Bonding Capability NegligibleStrong (Highly polarizable σ -hole)

Application in Drug Development

Understanding the dichotomy between fluorine and bromine is critical for rational drug design:

  • pKa Tuning for Permeability: If a medicinal chemist needs to lower the basicity of an aniline to improve membrane permeability (by increasing the fraction of unionized drug at physiological pH), a para-bromine is highly effective[8]. A para-fluorine will fail to lower the pKa due to its +R effect[3].

  • Metabolic Blocking without Steric Penalty: If the goal is to block oxidative metabolism at a specific aromatic position without altering the molecule's binding conformation, fluorine is the "magic atom"[7]. Bromine's larger radius often introduces steric clashes within tight binding pockets.

  • The Lipophilicity Burden: While bromine can drive potency through hydrophobic interactions, it heavily inflates the molecule's overall lipophilicity (clogP). High lipophilicity is strongly correlated with promiscuity, hERG inhibition, and poor aqueous solubility[7]. Fluorine offers a more balanced physicochemical profile[1].

Experimental Methodology: Potentiometric pKa Determination

To validate the basicity of synthesized halogenated phenylamines, potentiometric titration is the industry gold standard due to its high precision and reproducibility[9]. The following protocol ensures a self-validating system by maintaining constant ionic strength, which prevents fluctuations in activity coefficients during the titration.

Step-by-Step Protocol

Reagents & Equipment:

  • Analyte (e.g., 4-fluoroaniline or 4-bromoaniline)

  • 0.15 M Potassium Chloride (KCl) solution (Background electrolyte)

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • 0.1 M Sodium Hydroxide (NaOH), standardized (Carbonate-free)[9]

  • Calibrated glass pH electrode and automated titrator

Procedure:

  • Sample Preparation: Dissolve the active pharmaceutical ingredient (API) in the 0.15 M KCl solution to achieve a final analyte concentration of 1.0 mM[10]. The KCl ensures that the ionic strength remains constant throughout the experiment, making concentration roughly equal to thermodynamic activity.

  • Acidification: Immerse the pH electrode into the reaction vessel under constant magnetic stirring. Add 0.1 M HCl dropwise until the solution reaches a pH of 1.8 – 2.0[11]. This ensures the aniline derivative is fully protonated (anilinium ion).

  • Titration: Begin automated titration by adding 0.1 M NaOH in small, precise increments (e.g., 0.05 mL).

  • Equilibration Monitoring: The system must record pH readings only when the signal drift is consistently less than 0.01 pH units per minute[10]. Continue titration until the pH reaches 12.0 – 12.5 and stabilizes[11].

  • Data Analysis: Plot the volume of NaOH added versus pH. Calculate the first derivative ( Δ pH/ Δ V) of the titration curve. The peak of the first derivative corresponds to the inflection point (equivalence point). For a monoprotic weak base, the pKa equals the pH at the half-equivalence point.

Workflow Prep 1. Sample Prep 1mM API in 0.15M KCl Acidify 2. Acidification Add 0.1M HCl to pH 1.8 Prep->Acidify Titrate 3. Base Titration Add 0.1M NaOH stepwise Acidify->Titrate Monitor 4. pH Monitoring Record until pH 12.5 Titrate->Monitor Analyze 5. Data Analysis Find Inflection Point (pKa) Monitor->Analyze

Standard potentiometric titration workflow for precise pKa determination of APIs.

References

  • PubChem. "4-Fluoroaniline | C6H6FN | CID 9731". National Institutes of Health (NIH). Available at:[Link]

  • PubChem. "4-Bromoaniline | BrC6H4NH2 | CID 7807". National Institutes of Health (NIH). Available at:[Link]

  • "pKa Prediction Using Group Philicity". The Journal of Physical Chemistry A. Available at:[Link]

  • "Hammett equation". Wikipedia. Available at: [Link]

  • "Key contemporary considerations for halogens in drug discovery". PMC - NIH. Available at:[Link]

  • "Strategic Navigations Through the 'Magic Atom's' Dark Side". Medium. Available at:[Link]

  • "Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations". PMC - NIH. Available at:[Link]

  • "Activating and Deactivating Groups In Electrophilic Aromatic Substitution". Master Organic Chemistry. Available at:[Link]

  • "Protocol for Determining pKa Using Potentiometric Titration". Creative Bioarray. Available at:[Link]

  • "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values". DergiPark. Available at:[Link]

  • "APPENDIX A: MEASUREMENT OF ACIDITY (pKA)". ECETOC. Available at:[Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine: A Comprehensive Guide

This guide provides essential safety and logistical information for the proper disposal of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine, a halogenated aromatic amine. As a compound likely utilized in specialized research and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine, a halogenated aromatic amine. As a compound likely utilized in specialized research and development, adherence to strict disposal protocols is paramount to ensure personnel safety and environmental protection. This document synthesizes established principles for handling halogenated organic compounds and provides a procedural framework for its waste management.

Hazard Assessment and Profile

Aromatic amines are known for their potential toxicity, with some being recognized carcinogens or mutagens.[1][2][3][4] The presence of halogen atoms (bromine and fluorine) can further influence the compound's reactivity and toxicological profile.[1] Based on data from structurally similar compounds such as 3-bromo-5-fluoroaniline and 3-bromo-4-fluoroaniline, it is prudent to assume that 3-Bromo-5-fluoro-4-isobutoxy-phenylamine may cause skin and eye irritation, and could be harmful if inhaled or ingested.[5][6]

Table 1: Inferred Hazard Profile

Hazard ClassificationAnticipated EffectsSource Analogy
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[7][8]
Skin Corrosion/IrritationCauses skin irritation.[5][6]
Serious Eye Damage/IrritationCauses serious eye irritation.[5][6]
Carcinogenicity/MutagenicitySuspected of causing genetic defects or cancer.[1][2][3]
Environmental HazardsPotentially toxic to aquatic life.[9][9][10]

Personal Protective Equipment (PPE) and Handling

Given the inferred hazards, stringent adherence to PPE protocols is mandatory when handling 3-Bromo-5-fluoro-4-isobutoxy-phenylamine.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[11][12]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash-prone procedures.[10][13]

  • Skin and Body Protection: A lab coat is required. For larger quantities or in case of potential exposure, additional protective clothing may be necessary.[14]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[14][15]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Isolate: Immediately evacuate the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For liquid spills, use inert absorbent materials (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[12]

  • Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[10][16]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to the appropriate environmental health and safety (EHS) office.

Step-by-Step Disposal Procedure

The disposal of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine and its contaminated waste must comply with local, state, and federal regulations. As a halogenated organic compound, it requires specific handling and disposal methods.[16][17][18]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste disposal.

  • Halogenated Waste Stream: 3-Bromo-5-fluoro-4-isobutoxy-phenylamine and any materials contaminated with it must be collected in a designated "Halogenated Organic Waste" container.[16][18]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste.[17] Also, avoid mixing with incompatible materials such as strong acids, bases, or oxidizers.[1][16]

G cluster_1 Waste Segregation cluster_2 Waste Collection & Disposal A 3-Bromo-5-fluoro-4-isobutoxy-phenylamine (Solid or Solution) C Designated Halogenated Organic Waste Container A->C Dispose into B Contaminated Materials (Gloves, Wipes, Glassware) B->C Dispose into E Sealed & Labeled Halogenated Waste C->E Properly Labeled D Non-Halogenated Waste Stream (Separate Container) F EHS Pickup E->F G Licensed Hazardous Waste Disposal Facility F->G H Incineration G->H

Caption: Waste Segregation and Disposal Workflow.

Step 2: Container Labeling

Accurate and detailed labeling is a regulatory requirement and essential for safety.

  • Contents: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "3-Bromo-5-fluoro-4-isobutoxy-phenylamine". Avoid abbreviations or chemical formulas.[16]

  • Composition: If it is a mixed waste stream, list all components and their approximate percentages.[17]

  • Hazard Symbols: Affix appropriate hazard pictograms (e.g., harmful/irritant).

Step 3: Storage of Waste

  • Location: Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Container Integrity: Ensure the container is in good condition, compatible with the chemical, and kept tightly sealed except when adding waste.[16]

Step 4: Final Disposal

  • Professional Disposal: The final disposal of halogenated organic waste must be handled by a licensed hazardous waste disposal company.[11]

  • Treatment Technologies: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize acidic gases (like HBr and HF) formed during combustion.[11][19][20] Other potential treatment technologies may include chemical dechlorination or pyrolysis.[19]

G cluster_yes Halogenated Waste Protocol cluster_no Non-Halogenated Waste Protocol Start Is the waste 3-Bromo-5-fluoro-4-isobutoxy-phenylamine or contaminated with it? A Place in a designated 'Halogenated Organic Waste' container. Start->A Yes E Follow disposal procedures for non-halogenated waste streams. Start->E No B Label container with: 'Hazardous Waste' '3-Bromo-5-fluoro-4-isobutoxy-phenylamine' List all components and percentages. A->B C Keep container sealed in a designated storage area. B->C D Arrange for pickup by EHS or licensed disposal vendor. C->D

Caption: Decision-Making for Proper Waste Segregation.

By adhering to these rigorous disposal procedures, researchers and laboratory personnel can ensure the safe management of 3-Bromo-5-fluoro-4-isobutoxy-phenylamine, protecting themselves, their colleagues, and the environment.

References

  • Environment, Health and Safety, University of South Carolina. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

  • Department of Chemistry, University of Washington. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group, University of Delaware. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Kovács, S., et al. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. PubMed, 33(11), 102275. Retrieved from [Link]

  • Environment, Health and Safety, University of South Carolina. (n.d.). Appendix I - Hazards Of Functional Groups. Retrieved from [Link]

  • Al-Qaraghuli, M. M., & Al-Khafaji, M. S. (2021). The impact of aromatic amines on the environment: risks and damages. ResearchGate. Retrieved from [Link]

  • Capot Chemical. (2009, January 3). Material Safety Data Sheet: 3-Bromo-5-fluorotoluene. Retrieved from [Link]

  • Costa, J., et al. (2025, May 14). Hidden dangers: aromatic amines and their impact on freshwater species. Taylor & Francis Online. Retrieved from [Link]

  • Science.gov. (n.d.). Carcinogenic Aromatic Amines: Topics. Retrieved from [Link]

  • Singh, S., et al. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Bromo-5-fluoro-4-isobutoxy-phenylamine

Advanced Safety & Operational Guide: Handling 3-Bromo-5-fluoro-4-isobutoxy-phenylamine Executive Overview & Risk Architecture 3-Bromo-5-fluoro-4-isobutoxy-phenylamine (CAS: 2301068-86-8, Formula: C10H13BrFNO2)[1] is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety & Operational Guide: Handling 3-Bromo-5-fluoro-4-isobutoxy-phenylamine

Executive Overview & Risk Architecture

3-Bromo-5-fluoro-4-isobutoxy-phenylamine (CAS: 2301068-86-8, Formula: C10H13BrFNO2)[1] is a highly functionalized halogenated aniline derivative frequently utilized in advanced drug discovery and materials science. While baseline[2] dictate a Permissible Exposure Limit (PEL) of 5 ppm, the unique structural modifications of this specific compound significantly alter its physicochemical risk profile.

The addition of bromo and fluoro halogens, combined with an isobutoxy ether linkage, drastically increases the molecule's partition coefficient (LogP). This elevated lipophilicity accelerates transdermal permeation, making skin contact a critical and rapid exposure route that bypasses standard single-layer protective barriers[3].

Mechanistic Hazard Profiling: The Causality of Toxicity

To handle this compound safely, researchers must understand why it is hazardous. Like other aromatic amines, 3-Bromo-5-fluoro-4-isobutoxy-phenylamine is a potent inducer of methemoglobinemia[4].

When absorbed through the skin or inhaled as a micro-particulate, the compound bypasses immediate degradation and undergoes hepatic N-hydroxylation via CYP450 enzymes. The resulting N-hydroxylamine metabolites penetrate erythrocytes and oxidize the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+). This structural change forms methemoglobin, which is incapable of binding oxygen, leading to rapid cellular hypoxia, cyanosis, and potential central nervous system collapse[5].

ToxicityPathway A 3-Bromo-5-fluoro-4-isobutoxy-phenylamine (Lipophilic Absorption) B Hepatic CYP450 Metabolism A->B Dermal/Inhalation Entry C N-Hydroxylamine Metabolite B->C N-oxidation D Erythrocyte Penetration C->D Systemic Circulation E Hemoglobin (Fe2+) Oxidation D->E ROS Generation F Methemoglobin (Fe3+) Formation E->F Electron Transfer G Tissue Hypoxia & Cyanosis F->G Decreased O2 Capacity

Caption: Mechanism of aniline-induced methemoglobinemia and tissue hypoxia.

Personal Protective Equipment (PPE) Matrix

Because of the compound's enhanced lipophilicity, standard single-layer nitrile gloves are insufficient for prolonged exposure[6]. The following PPE matrix provides scale-dependent, self-validating protection strategies designed to match the specific hazard profile of halogenated anilines.

Operational ScaleGlove SpecificationEye & Face ProtectionBody & Respiratory ProtectionMechanistic Rationale
Analytical (<10 mg) Single Nitrile (4 mil)Safety glasses with side shieldsStandard lab coatLow risk of aerosolization; standard barrier is sufficient for brief (<5 min) contact.
Preparative (10 mg - 1 g) Double Nitrile (8 mil total)Chemical splash gogglesFlame-retardant lab coat, closed-toe shoesIncreased lipophilicity enhances dermal permeation; double barrier prevents breakthrough.
Bulk (>1 g) Butyl rubber over NitrileFull face shield over gogglesTyvek sleeves, N95/P100 particulate respiratorHigh risk of powder aerosolization; butyl rubber strongly resists halogenated organic permeation.

Standard Operating Procedure: Safe Weighing & Solubilization

The following step-by-step methodology ensures a self-validating system where each action confirms the safety of the subsequent step.

Step 1: Environmental Verification

  • Action: Verify the chemical fume hood face velocity is actively reading between 80-100 feet per minute (fpm).

  • Causality: Proper laminar flow prevents the back-drafting of toxic micro-particulates into the operator's breathing zone.

Step 2: Static Mitigation

  • Action: Discharge the weigh boat using an anti-static gun (e.g., Zerostat) before transferring the powder.

  • Causality: Halogenated aniline powders hold significant static charge. Mitigating this charge prevents the sudden aerosolization of the powder during transfer, eliminating an invisible inhalation vector.

Step 3: Transfer and Weighing

  • Action: Use a micro-spatula to transfer the compound. If excess is weighed, do not return it to the stock vial; dispose of it immediately as hazardous waste.

  • Causality: Returning excess material risks cross-contamination and unnecessarily increases the duration of open-container exposure.

Step 4: In-Hood Solubilization

  • Action: Add the target solvent (e.g., DMSO or DMF for biological assays) directly to the weigh boat or transfer the powder to a glass vial and solubilize inside the fume hood. Cap the vial tightly before removing it from the hood.

  • Causality: Solubilized anilines have exponentially higher dermal penetration rates than dry powders. Sealing the vial within the negative-pressure environment guarantees no vapor or liquid escapes into the ambient lab space.

HandlingWorkflow S1 1. Fume Hood Verification (80-100 fpm) S2 2. Don PPE (Double Nitrile, Goggles, Coat) S1->S2 S3 3. Static Mitigation & Weighing S2->S3 S4 4. Solubilization & Sealing S3->S4 S5 5. Surface Decontamination S4->S5 S6 6. Halogenated Waste Disposal S5->S6

Caption: Step-by-step operational workflow for safe handling and solubilization.

Decontamination & Lifecycle Management

Immediate and correct decontamination is critical to preventing secondary, unrecognized exposure.

  • Surface Decontamination: Wipe down the balance, spatulas, and hood surface with a 10% sodium hypochlorite (bleach) solution, followed by a distilled water rinse. Causality: Mild oxidizers like bleach facilitate the degradation of residual aromatic amines into less toxic, water-soluble byproducts[6].

  • Waste Segregation: 3-Bromo-5-fluoro-4-isobutoxy-phenylamine waste must be strictly segregated. Label all associated waste (including contaminated gloves, pipette tips, and weigh boats) as "Toxic, Halogenated Organic Waste - Contains Aromatic Amines". Causality: Do not mix with general non-halogenated solvent waste, as halogenated compounds require specific high-temperature incineration protocols to prevent the formation of toxic dioxins during disposal.

References

  • Occupational Safety and Health Administration (OSHA): Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). United States Department of Labor.[Link]

  • National Institute for Occupational Safety and Health (NIOSH): NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Centers for Disease Control and Prevention (CDC).[Link]

  • New Jersey Department of Health: Hazardous Substance Fact Sheet - Aniline. Right to Know Hazardous Substance List.[Link]

  • Lanxess Product Safety Assessment: Aniline. Lanxess Solutions US Inc. [Link]

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